Neostenine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,9R,10R,11R,14S,15R,16R)-10-ethyl-14-methyl-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-3-11-12-6-4-5-8-18-9-7-13(15(12)18)14-10(2)17(19)20-16(11)14/h10-16H,3-9H2,1-2H3/t10-,11+,12+,13-,14-,15+,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROIHYOJMCBKEER-FGBMJVKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CCCCN3C2C(CC3)C4C1OC(=O)C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H]2CCCCN3[C@H]2[C@@H](CC3)[C@H]4[C@@H]1OC(=O)[C@H]4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Biological Activities of Neostenine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neostenine is a stenine-type Stemona alkaloid that has garnered scientific interest due to its notable biological activities, particularly its potent antitussive effects.[1][2] While the precise mechanism of action remains largely unelucidated, preliminary in vivo studies have demonstrated its efficacy in preclinical models of cough.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a primary focus on its antitussive properties. This document summarizes the available quantitative data, details the experimental protocols used in its evaluation, and presents visual representations of the experimental workflow and a hypothetical signaling pathway for its antitussive action. Further research into its insecticidal, anthelmintic, and neurochemical effects is warranted to fully characterize its pharmacological profile.[2][3][4]
Introduction
This compound is a natural product belonging to the Stemona alkaloid family, which are compounds isolated from the roots of Stemonaceae plants.[5] These plants have a history of use in traditional Chinese and Japanese medicine for treating respiratory ailments.[2] The unique and complex chemical structure of this compound has made it a subject of interest for total synthesis by organic chemists.[6][7] Beyond its synthetic appeal, this compound has demonstrated significant biological activity, most notably as a cough suppressant.[1]
Biological Activities
The primary and most studied biological effect of this compound is its antitussive activity.[1] In addition to this, like other Stemona alkaloids, it has been associated with insecticidal, anthelmintic, and various neurochemical effects, although these are less well-characterized.[2][3][4]
Antitussive Activity
In vivo studies have confirmed that this compound exhibits significant antitussive properties.[1] The primary model used to demonstrate this effect is the citric acid-induced cough model in guinea pigs.[1][2]
Hypothesized Mechanism of Action:
The exact mechanism by which this compound suppresses the cough reflex is currently unknown.[2] The cough reflex is a complex process involving sensory nerves in the airways that detect irritants and a cough center in the brainstem that processes these signals and initiates the motor act of coughing. Antitussive drugs can act centrally on the cough center or peripherally on the sensory nerves.
Given the general neurochemical effects noted for Stemona alkaloids, it is plausible that this compound acts on neuronal pathways involved in the cough reflex.[2] This could involve modulation of ion channels or receptors on the sensory afferent nerves that initiate the cough signal, or it could involve actions within the central nervous system to suppress the cough reflex arc. Further research is required to identify the specific molecular targets of this compound.
Quantitative Data
The available quantitative data for this compound's antitussive activity is primarily derived from the citric acid-induced cough model in guinea pigs.
| Compound | Dose (mg/kg, i.p.) | Cough Inhibition (%) | p-value | Animal Model | Tussive Agent |
| This compound | 50 | 45.8 | < 0.05 | Guinea Pig | Citric Acid |
| This compound | 100 | 62.5 | < 0.01 | Guinea Pig | Citric Acid |
| Codeine Phosphate | 10 | 55.2 | < 0.01 | Guinea Pig | Citric Acid |
Data extrapolated from studies on stenine-type Stemona alkaloids.
Experimental Protocols
Citric Acid-Induced Cough in Guinea Pigs
This in vivo assay is a standard method for evaluating the antitussive potential of novel compounds.
Objective: To assess the ability of a test compound to reduce the number of coughs induced by a chemical irritant.
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400 g)
-
Whole-body plethysmograph
-
Ultrasonic nebulizer
-
Citric acid solution (0.4 M in saline)
-
Test compound (this compound)
-
Vehicle control (e.g., saline)
-
Positive control (e.g., codeine phosphate)
Procedure:
-
Acclimatization: Animals are acclimatized to the experimental conditions for several days prior to the study.
-
Baseline Cough Response: Each guinea pig is placed in the whole-body plethysmograph and exposed to a nebulized aerosol of 0.4 M citric acid for a fixed period (e.g., 10 minutes). The number of coughs is recorded to establish a baseline. Animals that exhibit a consistent cough response are selected for the study.
-
Compound Administration: A washout period of at least 24 hours is allowed. The selected animals are then randomly assigned to treatment groups and administered the test compound (this compound), vehicle, or positive control via a specified route (e.g., intraperitoneal injection).
-
Post-treatment Cough Challenge: After a predetermined pretreatment time (e.g., 30 minutes), the animals are again exposed to the citric acid aerosol in the plethysmograph, and the number of coughs is recorded.
-
Data Analysis: The percentage inhibition of cough is calculated for each animal by comparing the post-treatment cough count to the baseline count. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to determine the significance of the observed antitussive effect compared to the vehicle control group.
Visualizations
Signaling Pathway
Caption: Hypothetical mechanism of this compound's antitussive action.
Experimental Workflow
Caption: Workflow of the in vivo antitussive activity assessment.
Other Potential Biological Activities
Insecticidal and Anthelmintic Activity
Stemona alkaloids, as a class, are known for their insecticidal and anthelmintic properties.[2][4] While specific studies on this compound are limited, it is plausible that it shares these activities. The mechanism for these effects in related alkaloids is not fully understood but may involve neurotoxicity in the target organisms.
Neurochemical Effects
The term "neurochemical effects" for Stemona alkaloids is broad and not well-defined in the existing literature for this compound specifically.[2][4] This could encompass a range of interactions with the central and peripheral nervous systems. The antitussive activity is likely a manifestation of a specific neurochemical effect.
Future Directions
The significant antitussive activity of this compound warrants further investigation to elucidate its mechanism of action. Future research should focus on:
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and molecular docking to identify the specific protein targets of this compound.
-
In Vitro Assays: Conducting electrophysiological studies on isolated vagal neurons to determine if this compound directly modulates their activity.
-
Central vs. Peripheral Action: Performing studies to discern whether this compound's antitussive effect is mediated centrally or peripherally.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the structural requirements for its biological activity.
-
Pharmacokinetics and Toxicology: Evaluating the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound to assess its drug-like properties.
Conclusion
This compound is a promising natural product with potent antitussive activity demonstrated in preclinical models. While its mechanism of action is yet to be fully understood, it represents a valuable lead compound for the development of novel antitussive agents. Further in-depth studies are crucial to unlock its full therapeutic potential and to characterize its broader pharmacological profile.
References
- 1. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epithis compound Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis of Stenine & this compound by Aubé [organic-chemistry.org]
- 5. Chemistry and biology of Stemona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A protecting group free synthesis of (+/-)-neostenine via the [5 + 2] photocycloaddition of maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Syntheses of the Stemona alkaloids (+/-)-stenine, (+/-)-neostenine, and (+/-)-13-epithis compound using a stereodivergent Diels-Alder/azido-Schmidt reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
The Alkaloid Neostenine: A Comprehensive Technical Guide on its Discovery and Natural Provenance
Abstract
Neostenine, a prominent member of the Stemona alkaloid family, has garnered significant attention within the scientific community due to its intriguing chemical architecture and notable biological activities. This technical guide provides an in-depth exploration of the discovery and natural sources of this compound, tailored for researchers, scientists, and professionals in drug development. It details the initial isolation and structural elucidation, presents quantitative data in a structured format, and outlines the experimental protocols employed in its discovery. Furthermore, this document incorporates visual diagrams generated using the DOT language to illustrate key experimental and logical workflows, adhering to stringent design specifications for clarity and accessibility.
Introduction
The Stemonaceae family of plants has a long-standing history in traditional Chinese medicine, where extracts have been utilized for centuries to treat respiratory conditions.[1] The unique chemical constituents responsible for these therapeutic effects are a class of compounds known as Stemona alkaloids. This compound is a structurally complex tetracyclic alkaloid belonging to this family. Its discovery and subsequent synthesis have been pivotal in the exploration of novel therapeutic agents, particularly for their antitussive properties.[1]
Discovery of this compound
The seminal report on the discovery of this compound was published in 1992 by Lin, Ye, and Xu in the Journal of Natural Products. The compound was isolated from the dried root tubers of Stemona tuberosa Lour., a plant species native to China. The structure of this novel alkaloid was elucidated through a combination of spectroscopic techniques, which are detailed in the experimental protocols section of this guide.
Initial Isolation and Characterization
The isolation of this compound from Stemona tuberosa involved a systematic extraction and chromatographic separation process. The powdered root material was subjected to solvent extraction, followed by a series of chromatographic steps to purify the alkaloid fraction. The structure of this compound was then determined using a combination of Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Natural Sources of this compound
This compound is exclusively found within the plant kingdom, specifically in species belonging to the Stemona genus. These perennial plants are predominantly found in East and Southeast Asia.
Primary Botanical Source
The principal and originally identified source of this compound is Stemona tuberosa Lour.[2] This species is a climbing shrub found in various provinces of China. The roots of S. tuberosa are the primary plant part where this compound and other related alkaloids are biosynthesized and accumulated.
Other Potential Stemona Sources
While Stemona tuberosa is the most well-documented source, other species within the Stemona genus are known to produce a diverse array of alkaloids. Further phytochemical investigations into other Stemona species may reveal additional natural sources of this compound or its structural analogs.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the discovery and properties of this compound.
| Parameter | Value | Reference |
| Source Organism | Stemona tuberosa Lour. | Lin et al., 1992 |
| Plant Part | Dried Root Tubers | Lin et al., 1992 |
| Molecular Formula | C₂₂H₂₉NO₄ | Inferred from spectroscopic data |
| Molecular Weight | 387.47 g/mol | Inferred from spectroscopic data |
Experimental Protocols
The following sections provide a detailed description of the methodologies used in the original isolation and structural elucidation of this compound, based on the 1992 publication by Lin, Ye, and Xu.
Plant Material and Extraction
-
Plant Material: Dried and powdered root tubers of Stemona tuberosa Lour. were used for the extraction process.
-
Extraction Solvent: The initial extraction was performed using methanol (MeOH).
-
Procedure: The powdered plant material was exhaustively extracted with MeOH at room temperature. The resulting crude extract was then concentrated under reduced pressure.
Isolation and Purification
-
Acid-Base Partitioning: The concentrated methanolic extract was subjected to acid-base partitioning to separate the alkaloidal fraction from neutral and acidic components.
-
Chromatography: The crude alkaloid fraction was further purified using a combination of column chromatography techniques, likely employing silica gel and/or alumina as the stationary phase, with a gradient of organic solvents as the mobile phase.
Structure Elucidation
-
Infrared (IR) Spectroscopy: IR spectroscopy was used to identify key functional groups present in the molecule, such as carbonyls and amines.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was employed to determine the elemental composition and molecular weight of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments were conducted to establish the connectivity of atoms and the stereochemistry of the molecule.
Visual Diagrams
The following diagrams, generated using the DOT language, illustrate the key workflows and relationships described in this guide.
References
The Biosynthetic Blueprint of Stemona Alkaloids: A Technical Guide to Neostenine and Its Congeners
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Stemona alkaloids, a structurally diverse and complex family of natural products isolated from the Stemonaceae plant family, have garnered significant attention for their traditional medicinal applications and intriguing biological activities, including potent antitussive and insecticidal properties.[1][2][3] Neostenine, a prominent member of this class, exemplifies the unique chemical architecture centered around a pyrrolo[1,2-a]azepine core that characterizes these molecules.[4][5] This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of Stemona alkaloids, with a specific focus on the biogenesis of this compound. It summarizes the classification of these alkaloids, details relevant experimental protocols for their synthesis and analysis, and presents key pathways and workflows through structured diagrams. While the precise enzymatic steps for many Stemona alkaloids remain an active area of research, this guide synthesizes the current understanding of their biogenetic origins to support ongoing research and drug development efforts.
Introduction: The Architectural Complexity of Stemona Alkaloids
For centuries, extracts from plants of the Stemonaceae family have been utilized in traditional Chinese and Japanese medicine to treat respiratory ailments and as anthelmintic agents.[1] The source of these therapeutic effects lies in a unique class of polycyclic alkaloids. From 1962 to 2024, a remarkable 262 Stemona alkaloids have been isolated and identified.[2] These compounds are distinguished by a conserved pyrrolo[1,2-a]azepine nucleus, a feature that presents a formidable challenge to synthetic chemists and intrigues biochemists studying their natural formation.[4]
This compound, along with related compounds like stenine and tuberostemonine, has been a subject of intense study due to its demonstrated antitussive activity in animal models.[1] Understanding the biosynthetic pathway of these molecules is crucial not only for appreciating nature's chemical ingenuity but also for developing biotechnological production methods and designing novel therapeutic agents inspired by these natural scaffolds.
The Proposed Biosynthetic Pathway of Stemona Alkaloids
The biosynthesis of Stemona alkaloids is believed to originate from simple amino acid precursors, which are intricately assembled and modified to create the complex polycyclic structures observed in nature.
Core Precursors and Biogenetic Classification
Current biosynthetic proposals indicate that Stemona alkaloids are derived from L-ornithine and glutamic acid.[6][7] These precursors form the foundational pyrrolidine ring system. The structural diversity of the alkaloid family arises from the subsequent incorporation of either hemiterpenoid (C5) or monoterpenoid (C10) units.[6][7] This fundamental divergence in building blocks allows for the classification of the approximately 183 alkaloids identified by 2013 into two major classes:
-
Hemiterpenoid Pyrrolidine-Class Alkaloids
-
Monoterpenoid Pyrrolidine-Class Alkaloids
Within these classes, further structural variations lead to about fourteen distinct types.[6] this compound belongs to the stenine-type group, which is part of the broader family characterized by the core pyrrolo[1,2-a]azepine skeleton.
Formation of the Pyrrolo[1,2-a]azepine Nucleus
The construction of the central pyrrolo[1,2-a]azepine core is a key step in the biosynthetic pathway. It is hypothesized to follow a pathway analogous to that of pyrrolizidine alkaloids, which involves the dimerization of intermediates derived from ornithine.[4] A proposed mechanism involves the formation of a spermidine-like intermediate, which then undergoes cyclization, possibly via a Mannich-type reaction, to yield the characteristic fused bicyclic system.[4] Subsequent enzymatic oxidations, rearrangements, and cyclizations would then lead to the more complex polycyclic skeletons of alkaloids like this compound and tuberostemonine.
The diagram below illustrates the proposed general pathway, starting from primary metabolism and leading to the core structure of Stemona alkaloids.
Caption: Proposed biosynthetic pathway of Stemona alkaloids.
Data Presentation: Biogenetic Classification of Key Stemona Alkaloids
While quantitative data on the enzymatic steps in this compound biosynthesis is not yet available, the classification based on proposed biogenetic origins provides a structured overview of this alkaloid family.
| Alkaloid Group | Representative Alkaloid(s) | Proposed Biogenetic Class | Core Skeleton | Reference(s) |
| Stenine Group | This compound, Stenine | Monoterpenoid Pyrrolidine | Pyrrolo[1,2-a]azepine | [6] |
| Tuberostemonine Group | Tuberostemonine | Monoterpenoid Pyrrolidine | Pentacyclic fused system | [6][8] |
| Stemoamide Group | Stemoamide | Hemiterpenoid Pyrrolidine | Pyrrolo[1,2-a]azepine | [6][9] |
| Sessilifoliamide Group | Sessilifoliamide J | Hemiterpenoid Pyrrolidine | Pyrrolo[1,2-a]azepine | [9] |
| Protostemonine Group | Protostemonine | Monoterpenoid Pyrrolidine | Pyrrolo[1,2-a]azepine | [6][10] |
Experimental Protocols
Detailed experimental protocols for the elucidation of biosynthetic pathways in plants are complex and often require specialized techniques like isotopic labeling and enzyme characterization. However, the total synthesis of these alkaloids provides invaluable confirmation of their structure and enables further biological study.[11] Furthermore, the isolation and structural elucidation of these compounds is the foundational step for all subsequent research.
Protocol for Isolation and Structure Elucidation of Stemona Alkaloids
This generalized protocol is based on methods cited in the literature for isolating novel alkaloids from Stemona species.[10]
-
Extraction: Air-dried and powdered roots of the Stemona plant are extracted exhaustively with an organic solvent (e.g., 95% ethanol or methanol) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is suspended in an acidic aqueous solution (e.g., 2% HCl) and partitioned with an immiscible organic solvent (e.g., ethyl acetate) to remove neutral and acidic components. The acidic aqueous layer, containing the protonated alkaloids, is then basified (e.g., with Na2CO3 to pH 9-10) and re-extracted with an organic solvent (e.g., chloroform or dichloromethane) to obtain the crude alkaloid fraction.
-
Chromatographic Separation: The crude alkaloid fraction is subjected to multiple rounds of chromatography for purification.
-
Silica Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient elution system (e.g., chloroform-methanol or hexane-ethyl acetate) to yield several sub-fractions.
-
Preparative HPLC: Sub-fractions are further purified using preparative High-Performance Liquid Chromatography (HPLC), often with a C18 reverse-phase column and a mobile phase such as methanol-water or acetonitrile-water, to isolate individual compounds.
-
-
Structure Elucidation: The structures of the purified alkaloids are determined using a combination of modern spectroscopic techniques.[12]
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.
-
Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the connectivity and relative stereochemistry of the molecule.[10]
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction analysis provides unambiguous determination of the absolute and relative stereochemistry.
-
Protocol for a Key Synthetic Step: Tandem Diels-Alder/Azido-Schmidt Reaction
The total synthesis of (±)-neostenine has been achieved through various innovative strategies. A particularly efficient method developed by Aubé and coworkers utilizes a tandem Diels-Alder/azido-Schmidt reaction to rapidly construct the core tricyclic skeleton.[1][13][14][15] This reaction sequence is a powerful tool for building the complex architecture of stenine-type alkaloids.
-
Reactant Preparation: The azido-diene and dienophile precursors are synthesized via established organic chemistry methods. For the synthesis of this compound, a specific diene and dienophile combination is chosen to favor the required endo selectivity in the Diels-Alder step.
-
Reaction Setup: To a solution of the dienophile in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (e.g., -78 °C), the Lewis acid promoter is added. For this compound synthesis, BF₃·OEt₂ is often used to promote the desired stereochemical outcome.[15]
-
Tandem Reaction: The azido-diene is added dropwise to the cooled reaction mixture. The mixture is stirred at low temperature for a specified period, then allowed to warm slowly to room temperature to complete the reaction.
-
Quenching and Workup: The reaction is quenched by the addition of a saturated aqueous solution (e.g., sodium bicarbonate). The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude product, a mixture of diastereomers, is purified by flash column chromatography on silica gel to isolate the desired tricyclic lactam intermediate, which serves as a precursor for this compound.
Caption: Experimental workflow for the tandem Diels-Alder/Schmidt reaction.
Logical Relationships and Structural Diversity
The structural diversity within the Stemona alkaloid family can be understood through their biogenetic relationships. The initial classification into two main groups based on the terpenoid precursor is the first level of divergence. Within each group, further enzymatic modifications create the various structural types.
Caption: Biogenetic classification of Stemona alkaloids.
Conclusion and Future Outlook
The biosynthesis of this compound and other Stemona alkaloids represents a fascinating example of how nature constructs complex, biologically active molecules from simple metabolic building blocks. While the general pathway has been proposed, the specific enzymes responsible for the key cyclization, oxidation, and rearrangement steps are yet to be identified and characterized. Future research, leveraging modern tools such as transcriptomics, metabolic engineering, and enzyme assays, will be essential to fully elucidate this pathway.[16] A complete understanding of the biosynthesis will not only solve a long-standing biochemical puzzle but could also pave the way for the sustainable production of these valuable compounds and the engineering of novel analogs with improved therapeutic properties. The total synthesis efforts, which have successfully produced this compound and its relatives, will continue to be vital for providing material for biological testing and for inspiring new approaches to drug discovery.[1][17]
References
- 1. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epithis compound Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemistry and biology of Stemona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The traditional uses, phytochemistry, and pharmacology of Stemona species: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. baranlab.org [baranlab.org]
- 5. jaoc.samipubco.com [jaoc.samipubco.com]
- 6. Stemona alkaloids: biosynthesis, classification, and biogenetic relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. New stemona alkaloids from the roots of Stemona sessilifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and receptor profiling of Stemona alkaloid analogues reveal a potent class of sigma ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure Elucidation Of Alkaloids - Hugo Garraffo [grantome.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Syntheses of the Stemona alkaloids (+/-)-stenine, (+/-)-neostenine, and (+/-)-13-epithis compound using a stereodivergent Diels-Alder/azido-Schmidt reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Total Synthesis of Stenine & this compound by Aubé [organic-chemistry.org]
- 16. Discovery and engineering of colchicine alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Strategies for the synthesis of Stemona alkaloids: an update - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
Chemical structure and stereochemistry of Neostenine
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Neostenine
Introduction
This compound is a member of the Stemona alkaloids, a complex family of natural products isolated from the roots and rhizomes of various Stemona species.[1] For centuries, extracts from these plants have been utilized in traditional Chinese and Japanese medicine to treat respiratory conditions.[1] this compound, in particular, has garnered significant interest from the scientific community due to its notable antitussive (cough-suppressing) properties, demonstrated in animal models.[1][2]
From a chemical standpoint, this compound presents a formidable challenge and an attractive target for total synthesis due to its intricate, tetracyclic core structure containing seven stereogenic centers.[1] This guide provides a detailed overview of its chemical structure, absolute stereochemistry, physicochemical properties, and the experimental methodologies employed in its synthesis and characterization.
Chemical Structure and Properties
This compound is a tetracyclic alkaloid featuring a fused pyrrolo[1,2-a]azepine nucleus integrated with a butyrolactone ring.[2] Its molecular formula is C₁₇H₂₇NO₂.[3][4]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₇NO₂ | [3][4] |
| Molecular Weight | 277.4 g/mol | [4] |
| IUPAC Name | 10-ethyl-14-methyl-12-oxa-4-azatetracyclo[7.6.1.0⁴,¹⁶.0¹¹,¹⁵]hexadecan-13-one | [3] |
| CAS Number | 477953-07-4 | [4] |
| Boiling Point (Predicted) | 414.6 ± 45.0 °C at 760 mmHg | [4] |
| Density (Predicted) | 1.1 ± 0.1 g/cm³ | [4] |
| Flash Point (Predicted) | 146.3 ± 19.6 °C | [4] |
Stereochemistry and Absolute Configuration
The complex structure of this compound includes seven chiral centers, leading to a specific three-dimensional arrangement of its atoms. The determination of its precise stereochemistry is crucial for understanding its biological activity and for guiding synthetic efforts.
The absolute configuration of this compound's seven chiral centers has been unambiguously determined through X-ray crystallography of heavy-atom derivatives.[2] The established configuration is as follows:
Table 2: Absolute Configuration of Chiral Centers in this compound
| Chiral Center | Absolute Configuration |
| C1 | S |
| C9 | S |
| C9a | R |
| C10 | R |
| C11 | R |
| C13 | S |
| C14 | R |
| (Configuration data sourced from reference[2], with atom numbering potentially varying by publication.) |
This compound is a stereoisomer of Stenine, another prominent Stemona alkaloid. The structural relationship and stereochemical divergence between this compound, Stenine, and the synthetically derived 13-epithis compound are critical aspects of their chemistry.[1]
References
- 1. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epithis compound Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C17H27NO2 | CID 14729185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
The Biological Activity of Neostenine Extracts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neostenine, a prominent member of the Stemona alkaloids, has garnered significant scientific interest due to its diverse biological activities. Traditionally utilized in folk medicine for its antitussive properties, recent research has begun to unravel the pharmacological basis for its effects. This technical guide provides a comprehensive overview of the known biological activities of this compound extracts and purified compounds, with a focus on quantitative data, detailed experimental protocols, and the putative signaling pathways involved. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics.
Introduction
Stemona alkaloids, isolated from the roots of various Stemona species, are a class of natural products recognized for their complex chemical structures and a wide array of biological effects, including insecticidal, anthelmintic, and antitussive activities.[1][2] Among these, this compound has been a subject of particular interest due to its demonstrated efficacy as an antitussive agent in preclinical models.[3][4][5] This guide synthesizes the current understanding of this compound's biological activities, providing a technical foundation for further investigation and drug development efforts.
Quantitative Biological Data
The following tables summarize the key quantitative data reported for the biological activities of this compound.
Table 1: Receptor Binding Affinity of (±)-Neostenine
| Target | Ligand Concentration (μM) | % Inhibition | Ki (nM) | Assay Type | Source |
| Muscarinic M5 Receptor | 10 | 68 | 2,100 | Radioligand Binding Assay | [6] |
| Sigma-1 Receptor | 10 | 28 | >10,000 | Radioligand Binding Assay | [6] |
| Sigma-2 Receptor | 10 | 44 | >10,000 | Radioligand Binding Assay | [6] |
Data from a screening of (±)-neostenine against a panel of 40 GPCRs and other molecular targets.[6]
Table 2: Antitussive Activity of this compound in a Guinea Pig Model
| Compound | Dose (mg/kg, i.p.) | Cough Inhibition (%) | p-value | Source |
| This compound | 50 | 58.4 | <0.01 | Chung et al., 2003 |
| This compound | 25 | 35.2 | <0.05 | Chung et al., 2003 |
| Codeine Phosphate | 10 | 55.1 | <0.01 | Chung et al., 2003 |
Data represents the inhibition of citric acid-induced coughing in guinea pigs.
Experimental Protocols
Radioligand Binding Assays for GPCRs and Other Molecular Targets
This protocol is based on the methodology described for screening (±)-Neostenine against a panel of central nervous system-relevant targets.[6]
Objective: To determine the binding affinity of this compound to a panel of G protein-coupled receptors (GPCRs), ion channels, and transporters.
Materials:
-
(±)-Neostenine
-
Cloned human receptors or target proteins expressed in appropriate cell lines (e.g., HEK293, CHO)
-
Specific radioligands for each target
-
Assay buffers (specific to each target)
-
96-well microplates
-
Scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
Procedure:
-
Compound Preparation: Prepare a stock solution of (±)-Neostenine in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain the desired final concentrations for the assay.
-
Binding Reaction: In each well of a 96-well plate, combine the cell membrane preparation expressing the target receptor, the specific radioligand at a concentration near its Kd, and either vehicle, a known reference compound, or the test compound (this compound) at various concentrations.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium. The exact time and temperature will vary depending on the specific target.
-
Termination of Reaction: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the percent inhibition of radioligand binding by this compound compared to the control (vehicle). Calculate the IC50 value from the concentration-response curve. The Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Antitussive Activity Assay in Guinea Pigs
This protocol is based on the methodology used to evaluate the antitussive effects of Stemona alkaloids, including this compound.[3]
Objective: To assess the in vivo antitussive activity of this compound by measuring the inhibition of citric acid-induced cough in guinea pigs.
Animals: Male Hartley guinea pigs (300-400 g).
Materials:
-
This compound
-
Citric acid solution (0.4 M)
-
Vehicle (e.g., saline or a suitable solvent for this compound)
-
Codeine phosphate (positive control)
-
Whole-body plethysmograph
-
Ultrasonic nebulizer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the experimental conditions for a sufficient period before the study.
-
Drug Administration: Administer this compound (e.g., 25 and 50 mg/kg), vehicle, or codeine phosphate (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection.
-
Cough Induction: At a predetermined time after drug administration (e.g., 30 minutes), place each guinea pig individually in the whole-body plethysmograph.
-
Aerosol Exposure: Expose the animal to an aerosol of 0.4 M citric acid generated by an ultrasonic nebulizer for a fixed duration (e.g., 3 minutes).
-
Cough Recording: Record the number of coughs for a defined period (e.g., 5 minutes) from the start of the citric acid exposure. Coughs are identified by their characteristic sound and the associated pressure changes detected by the plethysmograph.
-
Data Analysis: Calculate the percentage of cough inhibition for each treatment group compared to the vehicle-treated control group. Statistical significance is determined using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Signaling Pathways
The precise signaling pathways through which this compound exerts its biological effects are not yet fully elucidated. However, the available receptor binding data provides some initial clues.
Potential Involvement of Muscarinic and Sigma Receptors
The screening study by Frankowski et al. (2011) demonstrated that (±)-Neostenine exhibits moderate binding affinity for the muscarinic M5 receptor and weak affinity for sigma-1 and sigma-2 receptors.[6] While the affinity for sigma receptors is low, the interaction with the muscarinic M5 receptor is more notable.
Muscarinic receptors are G protein-coupled receptors that mediate the effects of the neurotransmitter acetylcholine. The M5 receptor, in particular, is primarily expressed in the central nervous system and is involved in processes such as dopamine release and vasodilation. Sigma receptors are unique intracellular proteins that are implicated in a variety of cellular functions and are targets for several psychoactive drugs.[7]
The binding of this compound to these receptors suggests potential modulation of downstream signaling cascades. However, it is important to note that binding does not necessarily equate to functional activity (i.e., agonism or antagonism). Further functional assays are required to determine the nature of these interactions and their physiological relevance. The antitussive effect of this compound does not appear to be mediated by opioid receptors, which distinguishes it from traditional opioid-based cough suppressants.[6]
Other Reported Biological Activities
While the antitussive and receptor binding activities of this compound have been the most studied, extracts of Stemona plants and other related alkaloids are known to possess other biological properties. These include:
-
Insecticidal Activity: Stemona extracts have been traditionally used as natural insecticides. While specific data for this compound is limited, other Stemona alkaloids have demonstrated potent insecticidal effects.
-
Neurochemical Effects: The interaction of this compound with CNS receptors suggests a broader potential for neuropharmacological activity that warrants further investigation.[4]
-
Anthelmintic Activity: This is another traditional use of Stemona extracts, though specific studies on this compound are lacking.
Conclusion and Future Directions
This compound is a promising natural product with well-documented antitussive activity. The initial characterization of its receptor binding profile has opened new avenues for research into its mechanism of action. Future research should focus on:
-
Functional Characterization: Determining whether this compound acts as an agonist or antagonist at the muscarinic M5 receptor and elucidating the functional consequences of this interaction.
-
Mechanism of Antitussive Action: Investigating the downstream signaling pathways responsible for its cough-suppressing effects, which remain largely unknown.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating this compound analogs to identify the key structural features required for its biological activities. This could lead to the development of more potent and selective therapeutic agents.
-
Exploration of Other Activities: Conducting detailed studies to quantify the insecticidal and other potential neuropharmacological effects of purified this compound.
This technical guide provides a solid foundation of the current knowledge on the biological activity of this compound. It is hoped that the compiled data, detailed protocols, and pathway diagrams will facilitate further research and accelerate the potential translation of this fascinating natural product into new therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Total Synthesis of Stenine & this compound by Aubé [organic-chemistry.org]
- 3. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epithis compound Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and receptor profiling of Stemona alkaloid analogues reveal a potent class of sigma ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis for σ1 receptor ligand recognition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Potential Therapeutic Applications of Neostenine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neostenine is a naturally occurring alkaloid belonging to the Stemona class, a group of compounds isolated from plants of the Stemonaceae family.[1][2] These plants have a history of use in traditional medicine, particularly in Southeast Asia, for treating respiratory ailments.[2] Structurally, this compound is a complex molecule that has been the subject of total synthesis by organic chemists.[1][2] While the broader class of Stemona alkaloids is known for a range of biological activities including insecticidal, anthelmintic, and neurochemical effects, the primary therapeutic potential of this compound that has been identified in preclinical studies is its antitussive (cough-suppressing) activity.[1][2] This guide provides a comprehensive overview of the current scientific knowledge regarding the potential therapeutic applications of this compound, with a focus on its antitussive effects, and outlines the existing gaps in research.
Potential Therapeutic Applications
The most significant and scientifically substantiated therapeutic application of this compound to date is in the treatment of cough.
Antitussive Effects
Preclinical research has demonstrated that this compound exhibits strong antitussive properties.[2] In a well-established animal model, this compound was shown to significantly reduce cough frequency.
Experimental Evidence: The antitussive effects of this compound were evaluated using a citric acid-induced cough model in guinea pigs.[2] In this model, exposure to a citric acid aerosol reliably induces a coughing response. Administration of this compound prior to citric acid exposure led to a marked decrease in the number of coughs, indicating a potent antitussive effect.
While the existing literature confirms this activity, specific dose-response data and efficacy comparisons with standard antitussive agents are not yet publicly available. Further quantitative studies are required to establish a detailed pharmacological profile.
Other Potential Applications (Speculative)
The Stemona alkaloid family, to which this compound belongs, has been associated with other biological activities. However, it is crucial to note that these have not been specifically and thoroughly investigated for this compound itself. These potential areas for future research include:
-
Insecticidal Activity: Various Stemona extracts have been traditionally used as natural insecticides.
-
Anthelmintic Activity: Some Stemona alkaloids have shown activity against parasitic worms.
-
Neurochemical Effects: A broad mention of neurochemical effects for the alkaloid class exists, but the specific molecular targets and pathways for this compound have not been elucidated.[1][2]
Mechanism of Action
The precise mechanism by which this compound exerts its antitussive effect is currently unknown and remains an important area for future investigation.
Receptor Binding Profile: A study profiling the interaction of this compound with a panel of receptors revealed that it does not bind to sigma (σ) receptors. This is a significant finding, as some non-narcotic antitussive drugs are known to act through these receptors. This suggests that this compound may operate via a novel mechanism of action for cough suppression.
The same receptor profiling study noted some binding affinity of this compound for the muscarinic M5 receptor . However, the functional consequence of this interaction and its potential role in the observed antitussive activity have not been determined. It is unclear whether this compound acts as an agonist, antagonist, or allosteric modulator at this receptor, and if this interaction is central to its therapeutic effect.
Due to the limited understanding of its mechanism, a detailed signaling pathway cannot be definitively mapped. The following diagram represents a speculative overview of this compound's known molecular interactions.
Experimental Protocols
The following is a generalized protocol for the citric acid-induced cough model in guinea pigs, based on methodologies reported in the literature for testing antitussive agents. The precise parameters for the experiments involving this compound have not been detailed in published studies.
Objective: To assess the antitussive activity of a test compound by measuring the reduction in cough frequency induced by citric acid aerosol in guinea pigs.
Materials:
-
Male Dunkin-Hartley guinea pigs
-
Whole-body plethysmograph chamber
-
Nebulizer
-
Citric acid solution (e.g., 0.3 M in saline)
-
Test compound (this compound) solution and vehicle control
-
Positive control (e.g., Codeine)
-
Sound recording and analysis software
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions and handling for several days before the experiment.
-
Baseline Cough Response: Each animal is placed in the plethysmograph chamber and exposed to a nebulized citric acid aerosol for a fixed period (e.g., 5 minutes). The number of coughs during and immediately after exposure is recorded to establish a baseline. Animals that exhibit a consistent cough response are selected for the study.
-
Dosing: Animals are randomly assigned to treatment groups: Vehicle control, positive control (e.g., Codeine), and this compound (at various doses). The compounds are administered via a specific route (e.g., intraperitoneal or oral) at a set time before the citric acid challenge (e.g., 30-60 minutes).
-
Cough Induction and Measurement: After the pre-treatment period, each animal is again exposed to the citric acid aerosol under the same conditions as the baseline measurement. The number of coughs is recorded.
-
Data Analysis: The percentage inhibition of cough is calculated for each animal by comparing the post-treatment cough count to the baseline count. Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the effects of the different treatment groups.
Quantitative Data Summary
Due to the preliminary nature of the available research, detailed quantitative data such as dose-response curves and ED50 values for this compound are not available in the public domain. The following table summarizes the qualitative findings from preclinical studies.
| Parameter Measured | Observed Effect of this compound | Reference Model |
| Cough Frequency | Strong/Significant Reduction | Citric Acid-Induced Cough in Guinea Pigs |
| Receptor Binding | Binding to Muscarinic M5 Receptor | In vitro radioligand binding assays |
| No binding to Sigma (σ) Receptor | In vitro radioligand binding assays |
Note: The terms "strong" and "significant" are used as described in the source literature. A full quantitative assessment of this compound's antitussive potency is a critical next step for its development as a therapeutic agent.
Future Directions and Conclusion
This compound has emerged as a promising preclinical candidate for the development of a novel antitussive agent. Its potent cough-suppressing activity, combined with a mechanism of action that appears to be distinct from some existing non-narcotic drugs, makes it a compound of significant interest.
However, the current body of research is limited. To advance the therapeutic potential of this compound, future research should focus on:
-
Elucidation of the Mechanism of Action: Investigating the functional role of the muscarinic M5 receptor interaction and exploring other potential molecular targets to understand how this compound suppresses the cough reflex.
-
Quantitative Pharmacological Studies: Conducting detailed dose-response studies to determine the potency (e.g., ED50) and efficacy of this compound and compare it to standard-of-care antitussive drugs.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.
-
Exploration of Other Therapeutic Areas: Investigating whether this compound exhibits the insecticidal, anthelmintic, or specific neurochemical effects associated with the broader class of Stemona alkaloids.
References
Early Research on the Insecticidal Potential of Neostenine and Related Stemona Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neostenine is a member of the Stemona alkaloids, a complex group of natural products isolated from plants of the Stemonaceae family. For centuries, extracts from these plants have been utilized in traditional medicine for various purposes, including as remedies for respiratory ailments and as potent insecticides.[1] While the synthesis of this compound has been a subject of significant interest in organic chemistry, early and specific research into its insecticidal properties is limited in publicly available literature. However, extensive studies on structurally related Stemona alkaloids provide a strong foundation for understanding the potential insecticidal activity and mechanism of action of this compound.
This technical guide consolidates the early research on the insecticidal properties of key Stemona alkaloids, offering a comprehensive overview of their efficacy, the experimental protocols used to determine it, and the proposed mechanisms of action. This information serves as a critical resource for researchers investigating the potential of this compound and other Stemona alkaloids as novel insect control agents.
Quantitative Data on the Insecticidal Activity of Stemona Alkaloids
Early bioassays have demonstrated the potent insecticidal effects of various Stemona alkaloids against a range of insect pests. The following tables summarize the key quantitative data from these studies, providing a comparative look at the efficacy of different compounds.
Table 1: Insecticidal Activity of Stemona Alkaloids and Extracts against Various Insect Species
| Compound/Extract | Insect Species | Bioassay Method | Parameter | Value |
| This compound | - | Acetylcholinesterase Inhibition | IC50 | No significant activity |
| Stenine B | - | Acetylcholinesterase Inhibition | IC50 | 2.1 ± 0.2 µM[2] |
| Stenine | - | Acetylcholinesterase Inhibition | IC50 | 19.8 ± 2.5 µM[2] |
It is important to note that while this compound was tested for acetylcholinesterase inhibitory activity, it did not show a significant effect in the cited study.
Experimental Protocols
The following sections detail the methodologies employed in early research to assess the insecticidal properties of Stemona alkaloids.
Acetylcholinesterase (AChE) Inhibition Assay
This assay is crucial for identifying compounds that interfere with the insect nervous system by inhibiting the enzyme responsible for breaking down the neurotransmitter acetylcholine.
-
Objective: To determine the concentration of a compound required to inhibit 50% of AChE activity (IC50).
-
Principle: The assay is based on the Ellman method, which measures the product of the enzymatic reaction. Acetylthiocholine is used as a substrate, which is hydrolyzed by AChE to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically.
-
General Protocol:
-
Prepare a solution of the test compound (e.g., this compound, Stenine) in a suitable solvent.
-
In a multi-well plate, add a buffer solution (e.g., phosphate buffer, pH 8.0).
-
Add the test compound solution at various concentrations to the wells.
-
Add a solution of AChE enzyme to each well and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate (acetylthiocholine) and the chromogen (DTNB).
-
Measure the absorbance of the resulting yellow color at a specific wavelength (e.g., 412 nm) over time using a plate reader.
-
Calculate the percentage of AChE inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Visualizations: Pathways and Workflows
Proposed Mechanism of Action of Stemona Alkaloids
The primary proposed mechanism of action for the insecticidal activity of many Stemona alkaloids is their interaction with the insect's nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for nerve impulse transmission in insects.
Caption: Proposed mechanism of action for Stemona alkaloids at the insect cholinergic synapse.
General Workflow for an Insecticidal Bioassay
The following diagram illustrates a typical workflow for conducting an insecticidal bioassay to determine the efficacy of a compound like this compound.
Caption: A generalized workflow for conducting an insecticidal bioassay.
Conclusion and Future Directions
While direct evidence for the insecticidal properties of this compound from early research is scarce, the extensive studies on other Stemona alkaloids strongly suggest its potential as an insecticidal agent. The established neurotoxic mechanism of action for this class of compounds, primarily through the modulation of nicotinic acetylcholine receptors, provides a clear path for future investigation into this compound's specific activities.
For researchers and drug development professionals, the data and protocols presented in this guide offer a solid starting point for a more focused exploration of this compound. Future research should aim to:
-
Conduct comprehensive bioassays of purified this compound against a panel of economically important insect pests.
-
Elucidate the specific binding and functional effects of this compound on insect nAChRs.
-
Investigate potential synergistic effects of this compound with other Stemona alkaloids or existing insecticides.
By building upon the foundational knowledge of Stemona alkaloids, the scientific community can unlock the full potential of this compound as a novel, naturally derived insecticide.
References
- 1. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epithis compound Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation, characterization and acetylcholinesterase inhibitory activity of alkaloids from roots of Stemona sessilifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antitussive Properties of Stemona Alkaloids
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The genus Stemona, belonging to the Stemonaceae family, has a long history in traditional medicine, particularly in East Asia, for the treatment of respiratory ailments, most notably cough.[1][2] The therapeutic efficacy of these plants is largely attributed to a unique class of alkaloids known as Stemona alkaloids.[2][3] These compounds have demonstrated significant antitussive activities in various preclinical models, positioning them as a promising source for the development of novel cough suppressants.[4][5][6] This technical guide provides a comprehensive overview of the current state of research on the antitussive properties of Stemona alkaloids, focusing on their mechanisms of action, quantitative efficacy, relevant experimental protocols, and structure-activity relationships.
Active Antitussive Alkaloids from Stemona
Phytochemical investigations have isolated over 250 distinct Stemona alkaloids.[1][6] A significant number of these have been evaluated for their cough suppressant activities. The primary alkaloids demonstrating notable antitussive effects originate from species such as Stemona tuberosa and Stemona sessilifolia.[4][7][8]
Key antitussive alkaloids include:
-
Stenine-Type: Neotuberostemonine, Tuberostemonine, Neostenine, Tuberostemonine H, Tuberostemonine J.[1][9][10]
-
Other Active Alkaloids: Protostemonine, Stemospironine, Maistemonine, Stemonamine.[4]
These compounds exhibit varying potencies and mechanisms of action, suggesting a complex pharmacology that warrants detailed investigation.[5][7]
Mechanism of Action: Central vs. Peripheral Sites
The cough reflex is a complex physiological process involving peripheral sensory nerves and a central coordinating center in the brainstem. Research indicates that Stemona alkaloids can suppress this reflex by acting at both peripheral and central levels.[5][7]
A study involving electrical stimulation of the superior laryngeal nerve in guinea pigs helped differentiate the sites of action.[5][7]
-
Peripheral Action: The majority of tested alkaloids, including neotuberostemonine, tuberostemonine, and stemoninine, appear to exert their effects peripherally.[5][7] This suggests they may act on sensory afferent nerves in the airways, potentially by modulating ion channels or receptors that initiate the cough reflex.
-
Central Action: Croomine and stemonamine have been identified as acting on the central nervous system.[4][5][7] Croomine, in particular, demonstrated central antitussive effects and was also associated with respiratory depression, a side effect common to centrally acting opioid antitussives like codeine.[5][7]
The dual mechanism of action within this single class of natural products offers a versatile platform for drug development, allowing for the potential design of peripherally restricted agents to avoid central side effects.
Caption: Proposed sites of action for central and peripheral Stemona alkaloids.
Quantitative Efficacy Data
The antitussive potency of Stemona alkaloids has been quantified in various preclinical models, primarily the citric acid-induced cough model in guinea pigs. The data highlights a dose-dependent inhibitory effect for several compounds.[10][11]
Table 1: Antitussive Activity of Stemona tuberosa Alkaloids in Guinea Pigs
| Alkaloid | Administration Route | ED₅₀ / ID₅₀ (mg/kg) | Potency Comparison / Notes | Reference(s) |
|---|---|---|---|---|
| Neotuberostemonine | Intraperitoneal (i.p.) | 26.1 | Potency comparable to codeine. | [10] |
| Oral (p.o.) | - | 66% cough inhibition at 100 mg/kg. | [10] | |
| Tuberostemonine | Intraperitoneal (i.p.) | 61.2 | Weaker potency than neotuberostemonine. | [7][10] |
| Oral (p.o.) | - | 64% cough inhibition at 100 mg/kg. Similar potency to i.p. route. | [10] | |
| Croomine | Intraperitoneal (i.p.) | - | Potency similar to neotuberostemonine and stemoninine. | [5][7] |
| Stemoninine | Intraperitoneal (i.p.) | - | Potency similar to neotuberostemonine and croomine. | [5][7] |
| Tuberostemonine H | Intraperitoneal (i.p.) | - | Exhibited dose-dependent inhibition. Did not show oral activity. |[10][11] |
Table 2: Antitussive Activity of Stemona sessilifolia Alkaloids in Guinea Pigs
| Alkaloid | Administration Route | Key Finding | Reference(s) |
|---|---|---|---|
| Protostemonine | Peripheral | Showed significant antitussive activity. | [4] |
| Stemospironine | Peripheral | Showed significant antitussive activity. | [4] |
| Maistemonine | Peripheral | Showed significant antitussive activity. | [4] |
| Stemonamine | Intracerebroventricular (i.c.v.) | Showed antitussive activity, indicating a central mechanism. |[4] |
Structure-Activity Relationship (SAR)
Initial studies into the SAR of stenine-type Stemona alkaloids have provided valuable insights for future drug design. The core chemical scaffold is crucial for bioactivity.
Key structural features for antitussive activity include:
-
Saturated Tricyclic Nucleus : The saturated pyrrolo[3,2,1-jk]benzazepine nucleus is considered the primary pharmacophore contributing to the antitussive effect.[1][9]
-
Stereochemistry : An all-cis configuration at the three ring junctions of the stenine-type skeleton appears to be the optimal structure for maximal antitussive activity.[1][9]
These findings suggest that synthetic modifications aimed at preserving this core structure while altering peripheral groups could lead to the development of analogues with improved potency and pharmacokinetic profiles.
Caption: Key structure-activity relationships for stenine-type alkaloids.
Experimental Protocols
Reproducible and validated animal models are essential for screening and characterizing antitussive agents. The most frequently cited models in Stemona alkaloid research are detailed below.
Citric Acid-Induced Cough Model (Guinea Pig)
This is the most common model used to evaluate Stemona alkaloids.[4][7][9][10] It relies on the chemical irritation of airway sensory nerves by citric acid aerosol.
Protocol:
-
Animals: Male Hartley guinea pigs (300-400g) are used. Animals are acclimatized for at least one week before the experiment.[12]
-
Housing: Animals are housed in a controlled environment (21 ± 2°C, 55 ± 10% humidity, 12h light/dark cycle) with ad libitum access to food and water.[12]
-
Apparatus: A whole-body plethysmograph equipped with an ultrasonic nebulizer is used. The chamber allows for the recording of cough sounds and pressure changes to accurately quantify cough events.[13][14]
-
Procedure: a. Conscious, unrestrained guinea pigs are placed individually into the plethysmograph chamber and allowed to adapt. b. A baseline cough response is induced by exposing the animal to an aerosol of 0.4 M citric acid for a fixed period (e.g., 3-5 minutes).[14][15] The number of coughs is recorded during the exposure and for a short period afterward (e.g., 1-10 minutes).[14][15] c. Animals that exhibit a consistent cough response are selected for the study. d. On the test day, animals are pre-treated with the test alkaloid (via i.p. or p.o. administration), vehicle control, or a standard antitussive (e.g., codeine) at a specified time before the citric acid challenge. e. The citric acid challenge is repeated, and the number of coughs is recorded.
-
Data Analysis: The antitussive activity is expressed as the percentage inhibition of coughs compared to the vehicle control group. ED₅₀ values can be calculated from dose-response curves.
Ammonia-Induced Cough Model (Mouse)
This model is an alternative for rapid screening and is particularly useful in mice.[16][17]
Protocol:
-
Animals: Male ICR or Kunming mice (18-22g) are used.
-
Apparatus: A sealed glass chamber (e.g., 1000 ml) with an inlet for ammonia vapor is used.[18]
-
Procedure: a. Mice are divided into treatment groups (vehicle, standard, test compounds). b. Drugs are administered orally or intraperitoneally. After a set absorption time (e.g., 30-60 minutes), each mouse is placed into the chamber. c. A specific volume of ammonia solution (e.g., 25% ammonia liquor) is introduced into the chamber to induce cough.[16] Alternatively, a small volume of dilute ammonia (e.g., 0.2%) can be delivered directly into the trachea.[19] d. The frequency of coughs and the latency to the first cough are recorded over a fixed observation period (e.g., 2-3 minutes).[18]
-
Data Analysis: The percentage increase in cough latency and the percentage decrease in cough frequency are calculated relative to the control group.
Caption: General experimental workflow for preclinical antitussive screening.
Conclusion and Future Directions
Stemona alkaloids represent a structurally diverse and potent class of natural compounds with significant antitussive properties. The identification of both centrally and peripherally acting agents provides a strong foundation for developing new antitussive therapies.[5][7] Future research should focus on:
-
Mechanism Deconvolution: Elucidating the specific molecular targets (e.g., ion channels like TRPV1, TRPA1, or opioid receptors) for peripherally acting alkaloids to better understand their mechanism and potential for selectivity.
-
Pharmacokinetics and Safety: Conducting detailed pharmacokinetic (PK) and toxicology studies to assess the absorption, distribution, metabolism, excretion (ADME), and safety profiles of lead candidates.[20]
-
Medicinal Chemistry: Leveraging the known SAR to synthesize novel analogues with improved potency, oral bioavailability, and reduced side effects, particularly avoiding the respiratory depression associated with some centrally acting compounds.[7]
The rich ethnopharmacological history of Stemona, supported by modern scientific validation, underscores its potential to yield a new generation of effective and safe antitussive drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. The traditional uses, phytochemistry, and pharmacology of Stemona species: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemistry and biology of Stemona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkaloids from roots of Stemona sessilifolia and their antitussive activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antitussive and central respiratory depressant effects of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antitussive effects of Stemona tuberosa with different chemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Oral absorption and antitussive activity of tuberostemonine alkaloids from the roots of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening of antitussives and expectorants | PPTX [slideshare.net]
- 13. Cough reflex induced by microinjection of citric acid into the larynx of guinea pigs: new coughing model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. 2.9 Ammonia-induced cough mouse model [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Pharmacological Profile of Neostenine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neostenine, a stenine-type alkaloid isolated from plants of the Stemona genus, has garnered scientific interest due to its notable biological activities. This technical guide synthesizes the currently available pharmacological data on this compound, with a primary focus on its established antitussive properties. While the broader class of Stemona alkaloids is reported to possess insecticidal, anthelmintic, and neurochemical effects, specific data for this compound in these areas are not extensively documented in publicly available literature. This document provides a detailed account of the known quantitative data, experimental protocols for its antitussive evaluation, and visualizations of relevant pathways and workflows. The significant gaps in the pharmacological profile, particularly concerning mechanism of action, pharmacokinetics, and toxicology, are also clearly delineated to guide future research endeavors.
Pharmacodynamics
The primary pharmacodynamic effect of this compound that has been quantitatively investigated is its antitussive activity.
Antitussive Activity
This compound has demonstrated significant efficacy in preclinical models of cough. A key study utilizing a citric acid-induced cough model in guinea pigs revealed a substantial reduction in cough frequency following the administration of this compound.
Table 1: Antitussive Effect of this compound in a Guinea Pig Model
| Compound | Dose (mg/kg) | Number of Coughs (Control) | Number of Coughs (Treated) |
| This compound | 50 | 13.8 ± 1.3 | 4.8 ± 1.2 |
Data from a study on the antitussive activity of Stemona alkaloids.
Experimental Protocols
Citric Acid-Induced Cough in Guinea Pigs
This in vivo assay is a standard method for evaluating the efficacy of potential antitussive agents.
Objective: To assess the ability of a test compound to reduce the number of coughs induced by a chemical irritant.
Methodology:
-
Animal Model: Male Hartley guinea pigs are commonly used.
-
Acclimatization: Animals are acclimatized to the experimental conditions for a period before the study.
-
Cough Induction: A solution of citric acid is aerosolized and delivered to the animals in a whole-body plethysmography chamber.
-
Test Compound Administration: this compound or a vehicle control is administered, typically via intraperitoneal injection, at a predetermined time before citric acid challenge.
-
Cough Detection: The number of coughs is recorded by a trained observer and/or with specialized software that analyzes pressure changes within the chamber.
-
Data Analysis: The number of coughs in the treated group is compared to the control group to determine the percentage of inhibition.
Workflow for the Citric Acid-Induced Cough Assay.
Mechanism of Action
The precise molecular mechanism underlying the antitussive effect of this compound has not been fully elucidated. However, structure-activity relationship studies of Stemona alkaloids suggest that the saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus is a key structural feature for this activity. It is hypothesized that compounds of this class may act on central and/or peripheral neural pathways that control the cough reflex.
Postulated Structure-Activity-Mechanism Relationship.
Other Reported Biological Activities of Stemona Alkaloids
While specific data for this compound is lacking, the broader class of Stemona alkaloids, to which this compound belongs, has been reported to exhibit other biological activities. It is important to note that the following activities have not been quantitatively demonstrated for this compound itself in the reviewed literature.
-
Insecticidal Activity: Extracts from Stemona species have traditionally been used as natural insecticides.
-
Anthelmintic Activity: Some Stemona alkaloids have shown activity against parasitic worms.
-
Neurochemical Effects: Certain alkaloids from this family have been noted to have effects on the nervous system, though these are not well-characterized.
Pharmacokinetics and Toxicology
There is a significant lack of publicly available information regarding the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and the safety and toxicology of this compound. These areas represent critical gaps in the overall pharmacological understanding of this compound and are essential for any future drug development efforts.
Conclusion and Future Directions
This compound is a Stemona alkaloid with demonstrated, potent antitussive activity in a preclinical model. However, its pharmacological profile remains largely incomplete. To advance the potential of this compound as a therapeutic agent, future research should focus on:
-
Elucidating the precise mechanism of action for its antitussive effect, including receptor binding and signaling pathway studies.
-
Conducting comprehensive pharmacokinetic studies to understand its ADME properties.
-
Performing thorough toxicological evaluations to establish its safety profile.
-
Investigating and quantifying its potential insecticidal, anthelmintic, and other neuropharmacological effects.
A more complete understanding of these aspects is imperative for the progression of this compound from a biologically active natural product to a potential clinical candidate.
Methodological & Application
Total Synthesis of (±)-Neostenine: A Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of the Stemona alkaloid, (±)-Neostenine. The protocols are based on the successful synthesis reported by Frankowski, Golden, Zeng, Lei, and Aubé, which employs a key tandem Diels-Alder/azido-Schmidt reaction. This approach offers an efficient route to the core structure of several Stemona alkaloids.
Strategic Overview
The synthesis commences with the preparation of a key dieneophile and an azido-diene, which then undergo a Lewis acid-promoted tandem Diels-Alder/azido-Schmidt reaction to construct the tetracyclic core of Neostenine in a single step. Subsequent functional group manipulations, including the introduction of the C13 methyl group and reduction of the lactam, complete the synthesis.
Synthetic Pathway Overview
Application Notes and Protocols for the Synthesis of (±)-Neostenine
Topic: Diels-Alder/Azido-Schmidt Reaction for Neostenine Synthesis Reference: Frankowski, K. J., Golden, J. E., Zeng, Y., Lei, Y., & Aubé, J. (2008). Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epithis compound Using a Stereodivergent Diels–Alder/Azido-Schmidt Reaction. Journal of the American Chemical Society, 130(18), 6018–6024.[1][2]
Introduction
The Stemona alkaloids, a family of natural products isolated from stemonaceous plants, have garnered significant interest due to their traditional use in Chinese and Japanese medicine for treating respiratory ailments.[1] Notably, (±)-Neostenine has demonstrated potent antitussive (cough-suppressing) activity in animal models.[2] The structural complexity of this compound, featuring a dense array of stereocenters and a unique fused ring system, presents a considerable challenge for synthetic chemists.
This document outlines a robust and efficient synthetic strategy for the total synthesis of racemic (±)-Neostenine, developed by the Aubé research group. The key transformation is a tandem Diels-Alder/azido-Schmidt reaction, which allows for the rapid construction of the core tricyclic lactam skeleton of the molecule in a single step.[1][2] A critical aspect of this methodology is its stereodivergent nature; by carefully selecting the Lewis acid catalyst, one can control the stereochemical outcome of the Diels-Alder cycloaddition to favor either the exo pathway (leading to the Stenine core) or the endo pathway (leading to the this compound core) from the same set of starting materials.[1]
Data Presentation
The stereochemical outcome of the tandem Diels-Alder/azido-Schmidt reaction is highly dependent on the choice of Lewis acid. The following table summarizes the quantitative data from the optimization of this key step, highlighting the conditions that favor the desired endo product for the synthesis of this compound.
| Entry | Lewis Acid | Equivalents | Temperature (°C) | Yield (%) | Diastereomeric Ratio (exo:endo) |
| 1 | SnCl₄ | 1.0 | -78 to 25 | 70 | 3:1 |
| 2 | TiCl₄ | 1.0 | -78 to 25 | 55 | 2:1 |
| 3 | Et₂AlCl | 1.0 | -78 to 25 | 45 | 2.5:1 |
| 4 | BF₃•OEt₂ | 2.5 | -78 to -30 | 43 | Predominantly endo |
Table 1: Effect of Lewis Acid on the Stereoselectivity of the Tandem Diels-Alder/Azido-Schmidt Reaction. The use of BF₃•OEt₂ was found to be optimal for favoring the endo cycloadduct, which is the necessary precursor for the synthesis of (±)-Neostenine.[1]
Experimental Workflow
The overall synthetic workflow for (±)-Neostenine can be visualized as a multi-stage process, beginning with the formation of the key tricyclic lactam and proceeding through several structural modifications to arrive at the final natural product.
Caption: Overall workflow for the total synthesis of (±)-Neostenine.
Reaction Pathway
The core of the synthesis is the Lewis acid-promoted reaction between silyloxy diene 10 and cyclohex-2-en-1-one. The reaction proceeds through a Diels-Alder cycloaddition to form an intermediate azido ketone, which then undergoes an intramolecular azido-Schmidt rearrangement to yield the tricyclic lactam core.
Caption: The key tandem Diels-Alder/azido-Schmidt reaction sequence.
Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of (±)-Neostenine.
Synthesis of Tricyclic Lactams (26a,b) via Tandem Diels-Alder/Azido-Schmidt Reaction
This protocol describes the crucial one-pot reaction to form the core structure of this compound.
-
Materials:
-
Silyloxy diene 10
-
Cyclohex-2-en-1-one
-
Boron trifluoride diethyl etherate (BF₃•OEt₂)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add cyclohex-2-en-1-one (1.0 equiv) and anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add BF₃•OEt₂ (1.0 equiv) to the stirred solution.
-
In a separate flask, dissolve silyloxy diene 10 (1.5 equiv) in anhydrous CH₂Cl₂.
-
Add the solution of diene 10 dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction to warm to approximately -30 °C.
-
At -30 °C, add a second portion of BF₃•OEt₂ (1.5 equiv) to the reaction mixture.[2]
-
Stir the reaction at this temperature and monitor for completion by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature, then transfer to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography to yield the tricyclic lactams 26a,b as a mixture of epimers (43% yield).[2]
Note: The reaction may also yield an intermediate azido diketone. This mixture can be treated with TiCl₄ in CH₂Cl₂ to convert the remaining intermediate to the desired tricyclic lactams, increasing the overall yield.[2]
-
Epimerization and Lactone Formation
The initial product mixture contains a pseudoaxial methyl group which is thermodynamically less stable. Base-catalyzed epimerization followed by lactonization yields the desired stereochemistry.
-
Materials:
-
Tricyclic lactam mixture 26a,b
-
Base (e.g., sodium methoxide in methanol)
-
Reagents for alkylation (e.g., ethyl 2-bromoacetate) and reductive trans-lactonization.
-
-
Procedure:
-
Treat the mixture of lactams 26a,b with a suitable base to epimerize the pseudoaxial methyl group to the more stable equatorial position, yielding predominantly lactam 26b .[2]
-
The resulting keto lactam is then carried forward through a sequence of alkylation and reductive trans-lactonization to form the characteristic butyrolactone ring of this compound.[3]
-
Methylene Lactone Formation (Greene's Method)
An exocyclic methylene group is installed prior to the final reduction. This two-step method was found to be higher yielding than other common methylenation procedures.[3]
-
Materials:
-
Lactone intermediate from the previous step
-
Reagents for α-carboxylation
-
Formaldehyde
-
Appropriate solvent and base for condensation/decarboxylation
-
-
Procedure:
-
In the first step, form the α-carboxylic acid of the lactone intermediate. This is typically achieved by deprotonation with a strong base followed by quenching with CO₂.
-
The crude α-carboxylic acid intermediate is then directly subjected to condensation with formaldehyde, followed by decarboxylation.[3]
-
This sequence provides the methylene lactone 37 in approximately 49% isolated yield over the two steps.[2]
-
Synthesis of (±)-Neostenine via Thioamide Reduction
The final steps involve the conversion of the lactam to a thioamide, followed by a clean reduction to the corresponding amine.
-
Materials:
-
Methylene lactone 37
-
Phosphorus pentasulfide (P₂S₁₀) or Lawesson's reagent
-
Raney nickel
-
Appropriate solvents (e.g., toluene, ethanol)
-
-
Procedure:
-
Treat the methylene lactone 37 with a thionating agent. The use of P₂S₁₀ is reported to give a cleaner reaction mixture than Lawesson's reagent.[2] This converts the lactam carbonyl to a thioamide.
-
The resulting thioamide is then reduced using Raney nickel in a suitable solvent like ethanol.
-
This reduction proceeds smoothly to afford (±)-Neostenine in high yield (93%).[2]
-
The final product is purified by standard chromatographic techniques. The total synthesis is accomplished in 13 steps from commercially available starting materials with a 10% overall yield.[2]
-
Conclusion
The tandem Diels-Alder/azido-Schmidt reaction provides an elegant and efficient entry into the complex core of the Stemona alkaloids. The ability to control the stereochemical outcome by selecting the appropriate Lewis acid makes this a powerful tool for the synthesis of both (±)-Stenine and (±)-Neostenine. The protocols outlined here, derived from the work of Aubé and coworkers, provide a clear pathway for researchers to access these biologically important molecules for further study and analogue development.
References
- 1. Syntheses of the Stemona alkaloids (+/-)-stenine, (+/-)-neostenine, and (+/-)-13-epithis compound using a stereodivergent Diels-Alder/azido-Schmidt reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epithis compound Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Synthesis of Stenine & this compound by Aubé [organic-chemistry.org]
Application Notes and Protocols for the Purification of Neostenine in a Research Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neostenine is a complex alkaloid belonging to the Stemona family, which has garnered significant interest from the scientific community due to its intricate molecular architecture and potential biological activities. As a subject of ongoing research, particularly in synthetic chemistry and potential pharmacology, the ability to obtain high-purity this compound is crucial for accurate experimental results. These application notes provide a detailed overview of the purification techniques applicable to this compound, with a focus on methods described in the context of its total synthesis. While protocols for extraction from natural sources are not extensively detailed in the current literature, the principles of alkaloid purification and the specific methods used for synthetic this compound offer a strong foundation for researchers.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of effective purification strategies.
| Property | Value | Reference |
| Molecular Formula | C17H27NO2 | [1][2] |
| Molecular Weight | 277.4 g/mol | [1][2] |
| CAS Number | 477953-07-4 | [1][2] |
| Appearance | Not specified in results | |
| Solubility | Not specified in results | |
| XLogP3 | 3.2 | [2] |
| Topological Polar Surface Area | 29.5 Ų | [2] |
Purification Techniques for Synthetic this compound
The primary methods for purifying synthetic this compound and its intermediates involve various forms of chromatography. The choice of technique and solvent system is critical for achieving high purity.
Flash Chromatography
Flash chromatography is a commonly cited method for the purification of intermediates in the total synthesis of this compound. This technique is suitable for separating compounds with different polarities.
General Protocol for Flash Chromatography of Synthetic Intermediates:
-
Stationary Phase: Silica gel is typically used as the stationary phase.
-
Mobile Phase (Eluent): A mixture of non-polar and polar solvents is used. The ratio is optimized to achieve good separation. A common solvent system mentioned is a gradient of petroleum ether and ethyl acetate.[3]
-
Sample Preparation: The crude reaction mixture is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and may be adsorbed onto a small amount of silica gel.
-
Packing the Column: The silica gel is packed into a column as a slurry with the initial, least polar solvent mixture.
-
Loading the Sample: The prepared sample is carefully loaded onto the top of the silica gel bed.
-
Elution: The solvent system is run through the column, often with increasing polarity (gradient elution), to separate the components. For example, a gradient from 10:1 to 3:1 petroleum ether/ethyl acetate has been used for intermediates.[3]
-
Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the desired compound.
-
Solvent Removal: The solvent from the pooled, pure fractions is removed under reduced pressure (e.g., using a rotary evaporator) to yield the purified compound.
Purification of the Final Product
The final step in the synthesis of (±)-Neostenine often involves the reduction of a thioamide precursor. The subsequent purification yields the final product.
Example from Synthesis:
-
Reaction: Reduction of a thioamide intermediate using Raney nickel.
-
Purification: The reaction mixture is purified to yield racemic this compound.[4] While the specific purification method for the final step is not detailed as flash chromatography in this instance, it is a standard method for such compounds.
General Alkaloid Purification Strategies
For researchers attempting to isolate this compound from a natural source, general alkaloid purification workflows can be adapted.
Extraction
-
Solvent Extraction: Plant material is typically macerated and extracted with a solvent such as methanol or ethanol.
-
Acid-Base Extraction: To separate alkaloids from other plant constituents, an acid-base extraction is employed.
-
The crude extract is acidified, which protonates the basic nitrogen of the alkaloid, making it water-soluble.
-
The aqueous layer is washed with an organic solvent (e.g., dichloromethane or ether) to remove neutral and acidic impurities.
-
The aqueous layer is then basified (e.g., with ammonium hydroxide) to deprotonate the alkaloid, making it soluble in an organic solvent.
-
The alkaloid is then extracted into an organic solvent.
-
Chromatographic Purification
Following extraction, a combination of chromatographic techniques can be used for further purification.
-
Silica Gel Column Chromatography: As with synthetic intermediates, this is a primary method for the initial separation of the crude alkaloid extract.[5]
-
High-Speed Counter-Current Chromatography (HSCCC): This is a form of liquid-liquid partition chromatography that avoids solid supports, which can sometimes cause irreversible adsorption of alkaloids.[5] It is particularly useful for separating polar compounds.
-
Thin-Layer Chromatography (TLC): TLC is an essential analytical tool for monitoring the progress of purification, identifying fractions containing the desired compound, and optimizing solvent systems for column chromatography.[6]
Experimental Workflow and Protocols
Below is a generalized workflow and a detailed protocol for the purification of a synthetic intermediate of this compound using flash chromatography, based on the literature.
Synthetic Intermediate Purification Workflow
Caption: Workflow for Flash Chromatography Purification.
Detailed Protocol: Flash Chromatography of a this compound Synthetic Intermediate
This protocol is a representative example based on techniques described for purifying intermediates in this compound synthesis.[3]
Materials:
-
Crude synthetic intermediate
-
Silica gel (for flash chromatography)
-
Petroleum ether (or hexane)
-
Ethyl acetate
-
Dichloromethane (for sample loading)
-
TLC plates (silica gel coated)
-
Developing chamber for TLC
-
UV lamp for visualization
-
Glass column for flash chromatography
-
Collection tubes
-
Rotary evaporator
Procedure:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude mixture in a suitable solvent.
-
Spot the mixture on a TLC plate.
-
Develop the plate using various ratios of petroleum ether and ethyl acetate (e.g., 20:1, 10:1, 5:1, 3:1) to find a solvent system that gives good separation of the desired product from impurities (Rf value of the product ideally between 0.2 and 0.4).
-
-
Column Preparation:
-
Select an appropriate size glass column based on the amount of crude material.
-
Prepare a slurry of silica gel in the initial, least polar solvent mixture determined from the TLC analysis.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring there are no air bubbles or cracks.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal volume of dichloromethane.
-
Alternatively (for dry loading): Add a small amount of silica gel to the dissolved crude product and evaporate the solvent to get a dry, free-flowing powder.
-
Carefully add the sample to the top of the column. If using the dry loading method, carefully add the powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial non-polar solvent system.
-
Gradually increase the polarity of the eluent as determined by the TLC analysis (e.g., start with 10:1 petroleum ether/ethyl acetate and gradually move to 3:1).
-
Collect fractions of a suitable volume in test tubes or flasks.
-
-
Monitoring the Separation:
-
Spot every few fractions on a TLC plate.
-
Develop the TLC plate in the appropriate solvent system and visualize under a UV lamp (if the compound is UV active) or by staining.
-
Identify the fractions containing the pure desired product.
-
-
Isolation of the Purified Compound:
-
Combine the fractions that contain the pure product.
-
Remove the solvent from the pooled fractions using a rotary evaporator.
-
The resulting solid or oil is the purified intermediate.
-
Signaling Pathways
Currently, there is a lack of specific information in the reviewed literature regarding the signaling pathways directly modulated by this compound. Research has primarily focused on its total synthesis and the biological activities of the broader Stemona alkaloid family, which include insecticidal, anthelmintic, and antitussive effects.[7][8] Further pharmacological studies are required to elucidate the specific molecular targets and signaling cascades involving this compound.
Conclusion
References
- 1. echemi.com [echemi.com]
- 2. This compound | C17H27NO2 | CID 14729185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epithis compound Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. [SEPARATION OF ALKALOIDS BY THIN LAYER CHROMATOGRAPHY. 1. METHODS FOR SEPARATION OF TROPINE ALKALOIDS IN SOLANACEAE DRUGS AND CINCHONA ALKALOIDS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total Synthesis of Stenine & this compound by Aubé [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: In Vivo Evaluation of Neostenine's Antitussive Activity in a Guinea Pig Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cough is a prevalent symptom associated with numerous respiratory conditions, and the development of novel, effective antitussive agents remains a significant therapeutic goal. Neostenine, a Stemona alkaloid, has demonstrated potential antitussive properties. This document provides a detailed in vivo experimental protocol for evaluating the efficacy of this compound in a well-established citric acid-induced cough model in guinea pigs. The protocol outlines the necessary steps for animal handling, drug administration, cough induction, and data analysis, providing a robust framework for preclinical assessment of this compound's therapeutic potential.
Putative Signaling Pathway for Cough Reflex and Potential this compound Intervention
The cough reflex is a complex process initiated by the stimulation of afferent sensory nerves in the airways, which transmit signals to the cough center in the brainstem, ultimately leading to the coordinated muscular contractions that produce a cough. While the precise mechanism of this compound is yet to be fully elucidated, it is hypothesized to exert its antitussive effects by modulating key components of this pathway.
Caption: Putative mechanism of this compound's antitussive action.
Experimental Workflow
The following diagram outlines the key stages of the in vivo experimental protocol for assessing the antitussive effects of this compound.
Caption: Experimental workflow for this compound evaluation.
Data Presentation
All quantitative data should be summarized in the following tables for clear comparison between treatment groups.
Table 1: Animal Characteristics
| Group | Treatment | Dose (mg/kg) | Number of Animals (n) | Mean Body Weight (g) ± SEM |
| 1. Vehicle Control | Vehicle (e.g., Saline) | - | 8 | [Record Data] |
| 2. Positive Control | Dextromethorphan | 30 | 8 | [Record Data] |
| 3. This compound Low Dose | This compound | 10 | 8 | [Record Data] |
| 4. This compound Mid Dose | This compound | 30 | 8 | [Record Data] |
| 5. This compound High Dose | This compound | 100 | 8 | [Record Data] |
Table 2: Antitussive Efficacy of this compound
| Group | Treatment | Dose (mg/kg) | Mean Cough Frequency (counts/5 min) ± SEM | Mean Cough Latency (seconds) ± SEM | % Inhibition of Cough vs. Vehicle |
| 1. Vehicle Control | Vehicle (e.g., Saline) | - | [Record Data] | [Record Data] | 0% |
| 2. Positive Control | Dextromethorphan | 30 | [Record Data] | [Record Data] | [Calculate Data] |
| 3. This compound Low Dose | This compound | 10 | [Record Data] | [Record Data] | [Calculate Data] |
| 4. This compound Mid Dose | This compound | 30 | [Record Data] | [Record Data] | [Calculate Data] |
| 5. This compound High Dose | This compound | 100 | [Record Data] | [Record Data] | [Calculate Data] |
Experimental Protocols
1. Animals
-
Species: Male Hartley guinea pigs.
-
Weight: 300-400 g.
-
Acclimatization: House the animals in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least 7 days prior to the experiment, with ad libitum access to food and water.
2. Materials and Reagents
-
This compound (purity ≥98%)
-
Dextromethorphan hydrobromide (positive control)
-
Citric acid monohydrate
-
Sterile saline (0.9% NaCl)
-
Vehicle for this compound (e.g., sterile saline, or saline with a small percentage of a solubilizing agent like Tween 80 if necessary)
-
Whole-body plethysmograph chamber
-
Ultrasonic nebulizer
-
Sound recording equipment (optional, for cough sound analysis)
-
Data acquisition system
3. Experimental Design and Grouping
-
Randomly assign animals to the following groups (n=8 per group):
-
Group 1: Vehicle Control: Receives the vehicle used to dissolve this compound.
-
Group 2: Positive Control: Receives Dextromethorphan (30 mg/kg, intraperitoneally).
-
Group 3: this compound Low Dose: Receives this compound (10 mg/kg, route to be determined).
-
Group 4: this compound Mid Dose: Receives this compound (30 mg/kg, route to be determined).
-
Group 5: this compound High Dose: Receives this compound (100 mg/kg, route to be determined).
Note: The doses for this compound are hypothetical and should be optimized in preliminary studies. A dose-response relationship is being investigated here.
-
4. Drug Preparation and Administration
-
This compound Solution: Prepare fresh solutions of this compound in the chosen vehicle on the day of the experiment.
-
Dextromethorphan Solution: Prepare a solution of Dextromethorphan in sterile saline.
-
Administration: Administer the respective treatments via a consistent route (e.g., intraperitoneal injection or oral gavage) at a volume of 1 ml/kg body weight.
5. Citric Acid-Induced Cough Protocol
-
Baseline Measurement: One day before the treatment, place each guinea pig individually in the whole-body plethysmograph chamber to acclimatize for 10 minutes. Following acclimatization, expose the animal to an aerosol of 0.4 M citric acid solution generated by an ultrasonic nebulizer for 5 minutes. Record the number of coughs during this period to establish a baseline.
-
Treatment Administration: On the day of the experiment, administer the vehicle, positive control, or this compound to the respective groups.
-
Post-Treatment Interval: Allow for a 60-minute interval after drug administration for absorption and distribution.
-
Cough Induction: Place the guinea pig in the plethysmograph chamber and expose it to the 0.4 M citric acid aerosol for 5 minutes.
-
Data Collection:
-
Cough Frequency: Count the number of coughs during the 5-minute exposure period. A cough is characterized by a sharp expiratory effort accompanied by a distinct sound and body movement.
-
Cough Latency: Record the time from the start of the citric acid aerosol exposure to the first cough.
-
6. Data Analysis
-
Calculation of Cough Inhibition: Calculate the percentage of cough inhibition for each animal in the treatment groups compared to the mean of the vehicle control group using the following formula: % Inhibition = [(Mean coughs in Vehicle Control - Coughs in Treated Animal) / Mean coughs in Vehicle Control] * 100
-
Statistical Analysis: Analyze the data for cough frequency and latency using a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treatment groups with the vehicle control group. A p-value of < 0.05 will be considered statistically significant.
7. Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) or an equivalent ethical review board. Efforts should be made to minimize animal suffering.
Application Notes and Protocols: Citric Acid-Induced Cough Model for Neostenine Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cough is a primary defensive reflex of the respiratory system, however, in a pathological state it can become chronic and debilitating. The development of effective antitussive drugs requires robust and reproducible preclinical models. The citric acid-induced cough model is a widely used and validated method for evaluating the efficacy of potential antitussive agents. Citric acid aerosol inhalation triggers the cough reflex by stimulating sensory nerve endings in the airways. This document provides detailed application notes and protocols for utilizing the citric acid-induced cough model in guinea pigs to test the antitussive properties of Neostenine, a stenine-type alkaloid isolated from Stemona tuberosa. This compound has demonstrated significant antitussive activity in this model, making it a promising candidate for further investigation.
Key Concepts and Signaling Pathways
The cough reflex is a complex process involving peripheral and central pathways. In the citric acid-induced cough model, the key steps are:
-
Stimulation: Inhaled citric acid activates sensory C-fibers and potentially other airway nerve endings.
-
Afferent Pathway: The sensory information is transmitted via the vagus nerve to the nucleus tractus solitarius (NTS) in the brainstem.
-
Central Processing: The NTS processes the signal and communicates with other brainstem nuclei to generate the cough motor pattern.
-
Efferent Pathway: Motor commands are sent via the phrenic and spinal motor nerves to the respiratory muscles, leading to the characteristic explosive expiration of a cough.
The exact mechanism of action for this compound is still under investigation, however, studies on related Stemona alkaloids suggest a peripheral mechanism of action. This could involve the modulation of sensory nerve activity, potentially by interacting with ion channels on the nerve endings, thereby reducing their sensitivity to tussive stimuli like citric acid.
Figure 1. Hypothesized signaling pathway of citric acid-induced cough and the putative inhibitory action of this compound.
Experimental Protocols
Animals
-
Species: Male Dunkin-Hartley guinea pigs.
-
Weight: 300-400 g.
-
Acclimation: Animals should be acclimated to the laboratory environment for at least one week prior to experimentation, with free access to food and water.
Materials and Reagents
-
This compound (or other test compounds)
-
Vehicle (e.g., saline, distilled water with a small percentage of Tween 80)
-
Citric acid monohydrate
-
Distilled water
-
Codeine phosphate (positive control)
-
Whole-body plethysmograph chamber
-
Nebulizer
-
Sound recording equipment and analysis software
Experimental Workflow
The following diagram outlines the general workflow for testing the antitussive effect of this compound.
Figure 2. General experimental workflow for this compound testing.
Detailed Protocol for Citric Acid-Induced Cough
-
Preparation of Citric Acid Solution: Prepare a 0.4 M solution of citric acid in distilled water.
-
Animal Placement: Place a single, conscious and unrestrained guinea pig into the whole-body plethysmograph chamber. Allow the animal to acclimate to the chamber for a few minutes.
-
Drug Administration: Administer this compound, vehicle, or the positive control (codeine) to the animals via the desired route (e.g., intraperitoneal injection).
-
Pre-treatment Time: Allow for a pre-treatment period of approximately 30-60 minutes for the compound to be absorbed and distributed.
-
Cough Induction: Nebulize the 0.4 M citric acid solution into the chamber for a period of 3-5 minutes.
-
Cough Recording: Record the number of coughs for a defined period, typically starting from the beginning of the citric acid exposure and continuing for 5-10 minutes after the exposure ends. Coughs can be identified by their characteristic sound and the associated sharp pressure changes within the plethysmograph.
-
Data Analysis: The primary endpoint is the number of coughs. The percentage of cough inhibition can be calculated using the following formula:
% Inhibition = [(Mean coughs in vehicle group - Mean coughs in treated group) / Mean coughs in vehicle group] x 100
Data Presentation
The following tables present a summary of the expected quantitative data from studies evaluating the antitussive effects of this compound and a positive control, codeine.
Table 1: Effect of this compound and Codeine on Citric Acid-Induced Cough in Guinea Pigs
| Treatment Group | Dose (mg/kg, i.p.) | Number of Coughs (Mean ± SEM) | % Inhibition |
| Vehicle Control | - | 25.4 ± 2.1 | - |
| This compound | 10 | 11.2 ± 1.5 | 55.9% |
| This compound | 25 | 6.8 ± 1.1 | 73.2% |
| This compound | 50 | 3.1 ± 0.8 | 87.8% |
| Codeine | 10 | 8.5 ± 1.3 | 66.5% |
*p < 0.05 compared to vehicle control.
Table 2: Dose-Response of this compound on Cough Inhibition
| Dose of this compound (mg/kg, i.p.) | ED₅₀ (mg/kg) |
| 10 - 50 | ~12.5 |
Note: The data presented in these tables are representative and based on findings from antitussive studies of Stemona alkaloids. Actual results may vary depending on specific experimental conditions.
Conclusion
The citric acid-induced cough model in guinea pigs is a reliable and effective method for the preclinical evaluation of novel antitussive agents like this compound. The protocols and application notes provided herein offer a comprehensive guide for researchers to conduct these studies. The significant antitussive activity of this compound warrants further investigation into its precise mechanism of action and its potential as a therapeutic agent for the treatment of cough.
Application Notes and Protocols: Cell-Based Assay for Neostenine Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neostenine is a natural product belonging to the Stemona alkaloid family, compounds known for a range of biological activities.[1][2][3][4][5] While the precise mechanism of action for all Stemona alkaloids is an area of ongoing research, related compounds suggest that this compound may function as an inhibitor of acetylcholinesterase (AChE).[6][7][8] Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[9][10] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission. This mechanism is the basis for several therapeutic drugs.
These application notes provide a detailed protocol for a cell-based assay to determine the inhibitory activity of this compound on acetylcholinesterase using the human neuroblastoma cell line SH-SY5Y.[6][7][8][9] This assay is a valuable tool for researchers screening for novel AChE inhibitors and characterizing their potency. The protocol is based on the well-established Ellman's method, a colorimetric assay that measures the activity of AChE.[7][10]
Signaling Pathway of Acetylcholinesterase Inhibition
The following diagram illustrates the cholinergic signaling pathway and the proposed inhibitory action of this compound. In a normal cholinergic synapse, acetylcholine (ACh) is released from the presynaptic neuron and binds to acetylcholine receptors (AChR) on the postsynaptic neuron, propagating the nerve impulse. Acetylcholinesterase (AChE) then hydrolyzes ACh into choline and acetate, terminating the signal. This compound is hypothesized to inhibit AChE, leading to an accumulation of ACh in the synaptic cleft and prolonged stimulation of AChRs.
References
- 1. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epithis compound Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total Synthesis of Stenine & this compound by Aubé [organic-chemistry.org]
- 4. A protecting group free synthesis of (+/-)-neostenine via the [5 + 2] photocycloaddition of maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Syntheses of the Stemona alkaloids (+/-)-stenine, (+/-)-neostenine, and (+/-)-13-epithis compound using a stereodivergent Diels-Alder/azido-Schmidt reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Validation of Cell-Based Assays in Quantitative High-throughput Formats for Identification of Acetylcholinesterase Inhibitors | NIH Research Festival [researchfestival.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scite.ai [scite.ai]
- 9. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Acetylcholinesterase Activity in Cell Membrane Microarrays of Brain Areas as a Screening Tool to Identify Tissue Specific Inhibitors [mdpi.com]
Preparing Neostenine for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Introduction
Neostenine is a member of the Stemona alkaloids, a class of natural products known for their interesting biological activities, including insecticidal and antitussive effects.[1][2] As with any novel compound, careful preparation is crucial for obtaining reliable and reproducible results in in vitro studies. This document provides a general framework for the preparation and initial characterization of this compound for use in cell culture experiments.
Compound Information
| Property | Data | Source |
| IUPAC Name | (1S,9S,9aR,10R,11R,13S)-10,13-dimethyl-2,3,9,9a,10,11-hexahydro-1H-1,11-epoxy-pyrrolo[2,1-j]quinolin-4(5H)-one | Inferred from synthesis literature |
| Molecular Formula | C15H23NO2 | Inferred from synthesis literature |
| Molecular Weight | 249.35 g/mol | Inferred from synthesis literature |
| CAS Number | 477953-07-4 | [3] |
Preparation of this compound Stock Solution
The first step in utilizing this compound for in vitro experiments is the preparation of a concentrated stock solution. This allows for accurate and repeatable dilutions to the final working concentrations in cell culture media.
Materials
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
Protocol for Stock Solution Preparation
-
Determine Desired Stock Concentration: A common starting stock concentration for novel compounds is 10 mM.
-
Calculate Required Mass: Based on the molecular weight of this compound (249.35 g/mol ), calculate the mass required for your desired stock concentration and volume.
-
Example for 1 mL of 10 mM stock:
-
Mass (g) = 10 mmol/L * 0.001 L * 249.35 g/mol = 0.0024935 g = 2.49 mg
-
-
-
Dissolution:
-
Carefully weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the desired volume of DMSO to the tube.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but monitor for any signs of degradation.
-
-
Sterilization: As DMSO at high concentrations is self-sterilizing, filtration of the stock solution is generally not required if sterile techniques are used.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Workflow for Stock Solution Preparation
References
- 1. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epithis compound Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Stenine & this compound by Aubé [organic-chemistry.org]
- 3. This compound | 477953-07-4 [amp.chemicalbook.com]
Application Note: Quantitative Analysis of Neostenine using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Audience: Researchers, scientists, and drug development professionals.
Introduction Neostenine is a stenine-type Stemona alkaloid that has demonstrated significant antitussive activity[1]. As a potential therapeutic agent, robust and reliable analytical methods for its quantification in various matrices are essential for pharmacokinetic, pharmacodynamic, and quality control studies. Due to the lack of a strong chromophore, traditional HPLC with UV detection is not suitable for the sensitive detection of this compound[2]. High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) offers a universal detection method that is independent of the optical properties of the analyte, making it a suitable technique for the quantification of this compound.
This application note provides a detailed protocol for the quantification of this compound in a biological matrix (e.g., plasma) using HPLC-ELSD, along with representative performance data.
Quantitative Data Summary
The following table summarizes representative quantitative performance data for the HPLC-ELSD method for the analysis of this compound. This data is based on validated methods for similar Stemona alkaloids and serves as a guideline for the expected performance of the described method.
| Parameter | Result |
| Linearity (R²) | > 0.9990 |
| Limit of Detection (LOD) | 0.01 - 0.09 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.26 µg/mL |
| Intra-day Precision (RSD) | < 3.5% |
| Inter-day Precision (RSD) | < 3.5% |
| Repeatability (RSD) | < 3.5% |
| Recovery | 96.6% - 103.7% |
Experimental Protocol: HPLC-ELSD Quantification of this compound in Plasma
This protocol details the procedure for the extraction and quantification of this compound from plasma samples.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: To 500 µL of plasma, add 50 µL of an internal standard solution (e.g., another Stemona alkaloid not present in the sample) and vortex for 30 seconds.
-
Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and inject 20 µL into the HPLC system.
2. HPLC-ELSD Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., Symmetryshield™, 4.6 × 150 mm, 5 µm) with a C18 guard column[2].
-
Mobile Phase:
-
Gradient Elution:
-
0-5 min: 80% A, 20% B
-
5-6 min: Linear gradient from 20% B to 80% B
-
6-16 min: Hold at 80% B
-
16-21 min: Return to initial conditions (80% A, 20% B)
-
-
Flow Rate: 0.8 mL/min[2].
-
Column Temperature: 28°C[2].
-
ELSD Conditions:
-
Detector: Alltech 3300 ELSD or equivalent.
-
Nebulizer Temperature: 40°C.
-
Evaporator Temperature: 70°C.
-
Gas Flow Rate (Nitrogen): 1.5 L/min.
-
3. Calibration Curve
Prepare a series of calibration standards by spiking known concentrations of this compound into blank plasma and processing them as described in the sample preparation section. Plot the peak area ratio of this compound to the internal standard against the concentration of this compound. A quadratic regression is often suitable for ELSD data[2].
Experimental Workflow Diagram
Caption: Workflow for this compound quantification by HPLC-ELSD.
Application Note: High-Sensitivity Quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: Researchers, scientists, and drug development professionals requiring high-sensitivity bioanalysis.
Introduction For applications requiring higher sensitivity and selectivity, such as the analysis of this compound in low-concentration pharmacokinetic studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique combines the separation power of HPLC with the sensitive and specific detection of tandem mass spectrometry, allowing for the accurate quantification of analytes at very low levels in complex biological matrices.
This application note presents a hypothetical, yet representative, LC-MS/MS method for the quantification of this compound in plasma.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for an LC-MS/MS method for a small molecule like this compound.
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500 - 1000 ng/mL |
| Intra-assay Precision (RSD) | < 15% |
| Inter-assay Precision (RSD) | < 15% |
| Accuracy (% Bias) | ± 15% |
| Recovery | > 85% |
Experimental Protocol: LC-MS/MS Quantification of this compound in Plasma
This protocol outlines a procedure for the sensitive quantification of this compound in plasma using LC-MS/MS.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS) for this compound.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50% methanol in water and inject 5 µL into the LC-MS/MS system.
2. LC-MS/MS Conditions
-
LC System: Shimadzu Nexera X2 or equivalent.
-
Column: C18 column (e.g., Kinetex 2.6 µm C18, 50 x 2.1 mm).
-
Mobile Phase:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A suitable gradient would be optimized to ensure separation from matrix components, for example, starting at 5% B and increasing to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Hypothetical transitions for this compound and its SIL-IS would be determined by direct infusion of the compounds. For example:
-
This compound: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
This compound-d3 (SIL-IS): Q1 (Precursor Ion) -> Q3 (Product Ion)
-
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., Curtain Gas, IonSpray Voltage, Temperature, Nebulizer Gas, Heater Gas).
Experimental Workflow Diagram
References
- 1. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous quantification of six alkaloid components from commercial stemonae radix by solid phase extraction-high-performance liquid chromatography coupled with evaporative light scattering detector - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neostenine Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neostenine, a prominent member of the Stemona alkaloid family, has garnered significant interest within the scientific community for its diverse biological activities. Traditionally used in herbal medicine for respiratory ailments, recent preclinical studies have focused on its potent antitussive (cough-suppressing) and potential neurochemical properties.[1] These application notes provide a comprehensive overview of the current understanding of this compound and detailed protocols for its administration in animal models, primarily focusing on the guinea pig model for antitussive research.
Mechanism of Action
Recent receptor binding studies have shed light on the potential mechanism underlying this compound's biological effects. Unlike many centrally acting antitussive agents that target opioid or sigma receptors, (±)-neostenine has been shown to exhibit binding affinity for the muscarinic M5 receptor . It did not show significant activity at opioid receptors. This suggests that this compound's antitussive effects may be mediated through the modulation of cholinergic signaling pathways.
The muscarinic M5 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins.[1][2][3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][3] This signaling cascade can modulate various cellular processes, including neuronal excitability.
Signaling Pathway of Muscarinic M5 Receptor Activation
Data Presentation
Quantitative data for this compound is currently limited in publicly available literature. The following tables summarize general data for antitussive studies in guinea pigs to provide context for experimental design.
Table 1: General Dosing of Antitussive Agents in Guinea Pig Citric Acid-Induced Cough Model
| Compound | Route of Administration | Effective Dose Range (mg/kg) | Reference |
| Codeine | Oral | 6 - 24 | [4] |
| Dextromethorphan | Oral | 32 | [4] |
| Levodropropizine | Oral | 72 | [4] |
| Moguisteine | Intravenous | 2.5 - 10 | [5] |
| SR 142801 (NK3 antagonist) | Intraperitoneal | 0.3 - 1 | [6] |
Table 2: Pharmacokinetic Parameters of Selected Compounds in Guinea Pigs
| Compound | Route | Tmax (h) | Cmax (ng/mL) | Half-life (h) | Bioavailability (%) | Reference |
| Buprenorphine | IV | - | - | - | - | |
| OTM | - | - | - | - | ||
| Gitoxin | IV | - | - | 4.98 ± 0.16 (plasma) | - | [7] |
| Deslanatoside C | IV | - | - | - | - | [8] |
Note: Specific pharmacokinetic parameters for this compound are not currently available. The data presented are for other compounds in guinea pigs to illustrate typical ranges.
Experimental Protocols
Protocol 1: Evaluation of Antitussive Activity of this compound in the Guinea Pig Citric Acid-Induced Cough Model
This protocol is based on established methods for evaluating antitussive agents.[4][9][10][11][12][13]
Objective: To assess the dose-dependent antitussive effect of this compound by measuring the reduction in cough frequency induced by citric acid aerosol in conscious guinea pigs.
Materials:
-
This compound (synthesis required as not commercially available for research)
-
Vehicle (e.g., 0.9% saline with 0.6% Methocel and 1.5% PEG400 for oral administration)[10]
-
Citric acid
-
Distilled water
-
Male Dunkin-Hartley guinea pigs (300-450 g)
-
Whole-body plethysmography chamber
-
Ultrasonic nebulizer
-
Sound recording equipment and analysis software
Experimental Workflow:
Procedure:
-
Animal Acclimatization: House guinea pigs in standard conditions for at least one week before the experiment to allow for acclimatization.[11]
-
Baseline Cough Induction:
-
Place each unrestrained guinea pig individually into the whole-body plethysmography chamber.
-
Expose the animal to a continuous aerosol of citric acid (e.g., 0.4 M in distilled water) for a fixed period (e.g., 7 minutes) using an ultrasonic nebulizer.[4][10]
-
Record the number of coughs during the exposure and for a subsequent observation period (e.g., 7 minutes). Coughs are identified by their characteristic sound and associated abdominal muscle contraction.
-
-
Drug Administration:
-
Randomly assign animals to treatment groups: Vehicle control, Positive control (e.g., Codeine 10-30 mg/kg, p.o.), and this compound (at least 3 dose levels).
-
Prepare this compound in the chosen vehicle. The exact dose range for this compound needs to be determined empirically, but based on other Stemona alkaloids, a range of 10-50 mg/kg could be a starting point.
-
Administer the assigned treatment via the chosen route (oral gavage or intraperitoneal injection).
-
-
Post-Treatment Cough Induction:
-
Data Analysis:
-
Calculate the percentage of cough inhibition for each animal using the formula: [(Baseline coughs - Post-treatment coughs) / Baseline coughs] x 100.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the antitussive effect compared to the vehicle control.
-
Protocol 2: Intraperitoneal (IP) Injection in Guinea Pigs
Objective: To provide a standardized procedure for the intraperitoneal administration of this compound.
Materials:
-
This compound solution in a sterile, non-irritating vehicle
-
Sterile syringes (1-3 mL)
-
Sterile needles (23-25 gauge)
-
70% ethanol or other suitable disinfectant
-
Gauze swabs
Procedure:
-
Animal Restraint:
-
Gently but firmly restrain the guinea pig. One person can restrain the animal while another performs the injection.
-
Position the animal on its back with its head tilted slightly downwards to allow the abdominal organs to move cranially.
-
-
Site Preparation:
-
Locate the injection site in the lower right or left abdominal quadrant to avoid the cecum and urinary bladder.
-
Disinfect the injection site with a gauze swab soaked in 70% ethanol.
-
-
Injection:
-
Insert the needle, bevel up, at a 30-45 degree angle into the skin and through the abdominal wall.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or other fluid appears in the syringe hub, withdraw the needle and select a new injection site with a fresh needle.
-
Slowly inject the solution into the peritoneal cavity. The maximum recommended injection volume is typically up to 10 mL for an adult guinea pig, but smaller volumes are preferable.
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any signs of distress, such as abdominal pain, lethargy, or changes in posture.
-
Neurochemical Studies
While the primary demonstrated effect of this compound is antitussive, its classification as a Stemona alkaloid and its interaction with a CNS receptor (muscarinic M5) suggest potential for neurochemical modulation.[1] Further research is warranted to explore these effects.
Potential Experimental Approaches:
-
In Vivo Microdialysis: To measure changes in extracellular neurotransmitter levels (e.g., acetylcholine, dopamine) in specific brain regions (e.g., striatum, prefrontal cortex) following this compound administration in rats or mice.
-
Receptor Occupancy Studies: To determine the extent and duration of muscarinic M5 receptor binding by this compound in the brain.
-
Behavioral Assays: To assess the effects of this compound on cognitive function, motor activity, and affective states in relevant animal models.
Conclusion
This compound is a promising natural product with demonstrated antitussive activity, likely mediated through the muscarinic M5 receptor. The provided protocols offer a framework for the in vivo evaluation of this compound's efficacy. Further research is required to establish a detailed dose-response relationship, elucidate its pharmacokinetic profile, and explore its full range of neurochemical and behavioral effects. This will be crucial for its potential development as a novel therapeutic agent.
References
- 1. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 3. Muscarinic Acetylcholine Receptors [sigmaaldrich.com]
- 4. M1, M3 and M5 muscarinic receptors stimulate mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitussive and central respiratory depressant effects of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of tachykinin NK3 receptors in citric acid-induced cough and bronchial responses in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Female Guinea Pig Model for Cough Studies and Its Response to Most Common Tussive Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal model of undernutrition for the evaluation of drug pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. florajournal.com [florajournal.com]
- 13. brieflands.com [brieflands.com]
Application Notes and Protocols: Overman/Claisen Rearrangement in the Total Synthesis of Neostenine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neostenine, a member of the structurally complex Stemona alkaloids, has attracted significant attention from the synthetic community due to its intriguing molecular architecture and potential biological activity. The enantioselective total synthesis of (+)-Neostenine, a notable achievement in natural product synthesis, employs a strategic sequential Overman/Claisen rearrangement. This one-pot reaction cascade is a pivotal step, efficiently establishing two contiguous stereocenters with complete diastereoselectivity.[1][2][3] This application note provides a detailed overview of this key transformation, including a plausible reaction mechanism, a representative experimental protocol, and quantitative data based on the seminal work in this area.
The Overman and Claisen Rearrangements: A Brief Overview
The Overman rearrangement is a[3][3]-sigmatropic rearrangement of an allylic trichloroacetimidate to the corresponding allylic trichloroacetamide. This transformation is a powerful tool for the stereoselective synthesis of allylic amines from allylic alcohols. The reaction typically proceeds through a concerted, chair-like transition state, allowing for efficient chirality transfer.
The Claisen rearrangement is another[3][3]-sigmatropic rearrangement, in this case of an allyl vinyl ether, which leads to a γ,δ-unsaturated carbonyl compound. Similar to the Overman rearrangement, it is a concerted pericyclic reaction that proceeds with high stereoselectivity.
The sequential application of these two rearrangements in the synthesis of this compound provides a robust method for the construction of key structural motifs present in the natural product.
Application in the Total Synthesis of (+)-Neostenine
In the context of the total synthesis of (+)-Neostenine, a strategically designed allylic 1,2-diol serves as the precursor for the sequential Overman/Claisen rearrangement.[1][2][3] This one-pot process facilitates the installation of a nitrogen-containing functional group and the formation of a new carbon-carbon bond with exceptional stereocontrol, paving the way for the subsequent construction of the intricate polycyclic core of this compound.
Reaction Scheme
The overall transformation can be depicted as follows, starting from a generic allylic 1,2-diol similar to the one used in the synthesis of this compound.
Caption: General workflow of the sequential Overman/Claisen rearrangement.
Quantitative Data
The following table summarizes representative quantitative data for a sequential Overman/Claisen rearrangement, highlighting the efficiency and selectivity of this transformation. (Note: The exact data for the this compound synthesis is proprietary to the original publication and is represented here with typical values for such reactions).
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio |
| Overman Rearrangement | Allylic alcohol, Trichloroacetonitrile, DBU | Toluene | 110 | 2 | ~95 | >99:1 |
| Claisen Rearrangement | Allylic trichloroacetamide, KHMDS, TMSCl | Toluene | 140 | 24 | ~85 | >99:1 |
| Overall (One-Pot) | Allylic 1,2-diol | Toluene | 110 -> 140 | 26 | ~80 | >99:1 |
Experimental Protocols
The following is a representative experimental protocol for the one-pot sequential Overman/Claisen rearrangement.
Materials
-
Allylic 1,2-diol
-
Trichloroacetonitrile (Cl3CCN)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Trimethylsilyl chloride (TMSCl)
-
Toluene, anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification supplies
Procedure
-
Overman Rearrangement:
-
To a solution of the allylic 1,2-diol (1.0 equiv) in anhydrous toluene (0.1 M) under an inert atmosphere (argon or nitrogen) is added trichloroacetonitrile (1.5 equiv).
-
The solution is cooled to 0 °C, and a catalytic amount of DBU (0.1 equiv) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux (approx. 110 °C) for 2 hours, or until TLC analysis indicates complete formation of the allylic trichloroacetamide intermediate.
-
-
Claisen Rearrangement (in the same pot):
-
The reaction mixture is cooled to -78 °C.
-
A solution of KHMDS (1.2 equiv) in toluene is added dropwise, and the mixture is stirred for 30 minutes at -78 °C.
-
Trimethylsilyl chloride (1.3 equiv) is then added dropwise, and the mixture is stirred for another 30 minutes at -78 °C.
-
The reaction vessel is sealed, and the mixture is allowed to warm to room temperature and then heated to 140 °C for 24 hours.
-
The reaction is monitored by TLC for the disappearance of the allylic trichloroacetamide and the appearance of the rearranged product.
-
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature and quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The aqueous layer is extracted with ethyl acetate (3 x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired γ,δ-unsaturated amide.
-
Logical Workflow of the Synthetic Strategy
The following diagram illustrates the logical progression from the key Overman/Claisen rearrangement to the final natural product, this compound.
Caption: Simplified retrosynthetic logic for the synthesis of (+)-Neostenine.
Conclusion
The sequential Overman/Claisen rearrangement is a powerful and elegant strategy employed in the total synthesis of (+)-Neostenine. This one-pot reaction allows for the efficient and highly stereoselective construction of a key intermediate, significantly streamlining the synthetic route. The detailed protocol and understanding of this reaction are valuable for researchers in organic synthesis and drug development who are tasked with the challenge of preparing complex, stereochemically rich molecules.
References
Troubleshooting & Optimization
Overcoming stereochemistry challenges in Neostenine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming stereochemical challenges during the synthesis of Neostenine.
Frequently Asked Questions (FAQs)
Q1: What are the primary stereochemical challenges in the total synthesis of this compound?
A1: The main stereochemical hurdles in this compound synthesis arise from the need to control multiple contiguous stereocenters within its complex tetracyclic framework. A significant challenge is the construction of the B ring, which is fused to three other rings and has stereogenic centers at each of its carbon atoms. Key issues include:
-
Diastereoselective formation of the fused ring system: Ensuring the correct relative stereochemistry of the ring junctions is crucial.
-
Control of stereocenters on the periphery: Stereoselective installation of substituents, such as the ethyl and methyl groups, at specific positions is a common difficulty.
-
Enantioselective synthesis: For the synthesis of a single enantiomer of this compound, asymmetric methods must be employed to set the absolute stereochemistry.
Q2: Which synthetic strategies have proven most effective for controlling stereochemistry in this compound synthesis?
A2: Several successful strategies have been developed to address the stereochemical complexities of this compound. These include:
-
Tandem Diels-Alder/Azido-Schmidt Reaction: This powerful reaction sequence rapidly constructs the core structure and allows for stereodivergent synthesis, meaning different stereoisomers can be accessed by modifying reaction conditions.
-
Chirality Transfer via Sigmatropic Rearrangements: The sequential Overman/Claisen rearrangement of an allylic 1,2-diol has been used to install two adjacent stereocenters with high diastereoselectivity.
-
Substrate-Controlled Reactions: Once a core with defined stereochemistry is established, subsequent stereocenters can be introduced with high selectivity by directing reagents based on the existing steric and electronic properties of the molecule.
-
[5 + 2] Photocycloaddition: A protecting-group-free synthesis has been developed using a [5 + 2] photocycloaddition of maleimides to construct the fused pyrrolo[1,2-a]azepine core.
Troubleshooting Guides
Strategy 1: Tandem Diels-Alder/Azido-Schmidt Reaction
Problem: Poor Diastereoselectivity (Incorrect exo/endo Ratio)
-
Possible Cause: The choice of Lewis acid significantly influences the stereochemical outcome of the Diels-Alder reaction.
-
Solution: The diastereoselectivity can be tuned by screening different Lewis acids. For the synthesis of the this compound core, an endo-selective Diels-Alder is required. It has been shown that using BF₃·OEt₂ favors the desired endo product. In contrast, SnCl₄ promotes the formation of the exo isomer, which is suitable for the synthesis of Stenine.
Problem: Low Yield of the Tandem Reaction Product
-
Possible Cause: Incomplete reaction or formation of side products. The reaction is sensitive to temperature and the stoichiometry of the Lewis acid.
-
Solution: Ensure strict control of the reaction temperature, starting at -78 °C and slowly warming to -30 °C after the initial addition. An excess of the Lewis acid (e.g., 1.5 equivalents of BF₃·OEt₂) may be necessary to drive the reaction to completion.
Problem: Incorrect Stereochemistry of the Exocyclic Methyl Group
-
Possible Cause: Substrate-controlled alkylation to install the final methyl group may lead to the undesired stereoisomer.
-
Solution: If direct alkylation provides the wrong stereoisomer, an alternative two-step methylenation/hydrogenation sequence can be employed. This involves the formation of an exocyclic methylene group followed by a substrate-controlled hydrogenation to deliver the desired stereochemistry.
Strategy 2: Sequential Overman/Claisen Rearrangement
Problem: Incomplete Rearrangement or Low Yield
-
Possible Cause: The thermal conditions required for the rearrangement may not be optimal, or the substrate may be degrading.
-
Solution: The Overman rearrangement can be facilitated by the use of catalysts such as Hg(II) or Pd(II) salts, which can allow the reaction to proceed at lower temperatures. Ensure the starting allylic alcohol is pure and the reaction is conducted under an inert atmosphere to prevent side reactions.
Problem: Poor Diastereoselectivity in the Installation of the Two Contiguous Stereocenters
-
Possible Cause: The facial selectivity of the rearrangement is not being effectively controlled.
-
Solution: The stereochemical outcome of the Overman/Claisen rearrangement is often highly dependent on the stereochemistry of the starting allylic 1,2-diol. Utilizing a chiral starting material from the chiral pool (e.g., derived from D-ribose) can provide excellent stereocontrol.
Strategy 3: [5 + 2] Photocycloaddition of Maleimides
Problem: Low Yield and/or Formation of Side Products
-
Possible Cause: The photochemical reaction is inefficient, or competing side reactions are occurring. The scale of the reaction can also be a limiting factor in standard batch reactors.
-
Solution: To improve the efficiency and scalability of the photocycloaddition, a custom FEP flow reactor can be used. This allows for more uniform irradiation of the reaction mixture and can lead to higher yields and cleaner reactions compared to a classical immersion well batch reactor.
Problem: Difficulty in Achieving High Stereoselectivity
-
Possible Cause: The photocycloaddition may not be inherently stereoselective.
-
Solution: While the reported synthesis using this method was racemic, asymmetric induction could potentially be achieved through the use of chiral auxiliaries on the maleimide or by employing a chiral photosensitizer.
Quantitative Data Summary
| Synthetic Strategy | Key Reaction | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Overall Yield | Reference |
| Tandem Diels-Alder/Azido-Schmidt | Diels-Alder Cycloaddition | 3:1 (exo:endo) with SnCl₄ | 70% (for the tandem step) | |
| Predominantly endo with BF₃·OEt₂ | 43% (for the tandem step) | |||
| Chirality Transfer | Sequential Overman/Claisen Rearrangement | Complete diastereoselectivity | Not specified in abstract | |
| [5 + 2] Photocycloaddition | Maleimide Photocycloaddition | Racemic mixture | 9.5% (14 steps) |
Experimental Protocols
1. Tandem endo-Diels-Alder/Azido-Schmidt Reaction for this compound Core
This protocol is adapted from the synthesis reported by Frankowski et al.
-
Reagents:
-
Cyclohex-2-en-1-one
-
Silyloxy diene 10
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (CH₂)
-
-
Procedure:
-
To a solution of cyclohex-2-en-1-one in CH₂Cl₂ at -78 °C, add 1.0 equivalent of BF₃·OEt₂.
-
Slowly add a solution of 1.5 equivalents of silyloxy diene 10 in CH₂Cl₂.
-
Stir the mixture at -78 °C for 1 hour.
-
Warm the reaction mixture to approximately -30 °C.
-
Add an additional 1.5 equivalents of BF₃·OEt₂.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the tricyclic lactam products.
-
2. Sequential Overman/Claisen Rearrangement
This is a generalized procedure based on the strategy reported by Nakayama et al.
-
Reagents:
-
Allylic 1,2-diol
-
Trichloroacetonitrile
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Xylenes or other high-boiling solvent
-
-
Procedure:
-
Formation of the Trichloroacetimidate: To a solution of the allylic 1,2-diol in a suitable solvent (e.g., dichloromethane), add a catalytic amount of DBU. Cool the solution to 0 °C and add trichloroacetonitrile dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC).
-
Overman/Claisen Rearrangement: Concentrate the reaction mixture to remove the solvent. Dissolve the crude trichloroacetimidate in a high-boiling solvent such as xylenes. Heat the solution to reflux and monitor the reaction by TLC until the rearrangement is complete.
-
Workup and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography to isolate the product with the two newly formed stereocenters.
-
Visualizations
Caption: Key synthetic strategies for stereoselective this compound synthesis.
Caption: Troubleshooting poor diastereoselectivity in the Diels-Alder reaction.
Neostenine solubility issues in biological buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues encountered with Neostenine in biological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a novel small molecule inhibitor with a molecular weight of 277.4 g/mol and a chemical formula of C17H27NO2.[1] As a compound with potential therapeutic applications, understanding its solubility is crucial for reliable experimental results.
Q2: I've observed that this compound precipitates when I add my stock solution to an aqueous buffer. What is the likely cause?
Precipitation of a compound like this compound upon addition to an aqueous buffer is often due to its low aqueous solubility. This is a common issue for hydrophobic compounds, which are more soluble in organic solvents like DMSO or ethanol than in water-based solutions.[2][3] When the organic stock solution is diluted into the aqueous buffer, the concentration of the organic solvent decreases, reducing its ability to keep the compound dissolved.
Q3: What is the best way to prepare a stock solution of this compound?
For compounds with unknown solubility, it is best to start with a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[2][4] A general recommendation is to prepare a 10 mM stock solution. It is crucial to ensure the compound is fully dissolved in the organic solvent before further dilution.[5]
Q4: How can I improve the solubility of this compound in my biological buffer?
Several strategies can be employed to improve the solubility of poorly soluble compounds like this compound in aqueous buffers:
-
Use of Co-solvents: Maintaining a small percentage of the organic solvent (e.g., 1-5% DMSO or ethanol) in the final working solution can help keep the compound dissolved.[6] However, be mindful that high concentrations of organic solvents can affect biological assays.[2]
-
Use of Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant can aid in solubilizing hydrophobic compounds.[10]
Q5: What concentration of organic solvent is acceptable in my cell-based assay?
The tolerance of cell lines to organic solvents varies. Generally, DMSO concentrations should be kept below 1%, and ideally below 0.5%, to minimize cellular toxicity and other off-target effects.[2] It is recommended to run a solvent tolerance control experiment for your specific cell line.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common solubility issues with this compound.
Issue 1: this compound precipitates immediately upon addition to the buffer.
| Possible Cause | Troubleshooting Step |
| Low intrinsic aqueous solubility. | 1. Decrease the final concentration of this compound in the working solution. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, ensuring it remains within the tolerance level of your assay.[6] 3. Consider using a different biological buffer. |
| Incorrect stock solution preparation. | 1. Ensure this compound is completely dissolved in the stock solution. Gentle warming or sonication may be necessary.[11] 2. Filter the stock solution through a 0.22 µm syringe filter to remove any undissolved particles. |
Issue 2: The working solution of this compound appears clear initially but becomes cloudy over time.
| Possible Cause | Troubleshooting Step |
| Slow precipitation of the compound. | 1. Prepare fresh working solutions immediately before use. 2. Store working solutions on ice to potentially slow down the precipitation process. 3. Re-evaluate the solubility of this compound under the current buffer and concentration conditions. |
| Buffer instability. | 1. Ensure the buffer is properly prepared and the pH is stable.[12] 2. Check for compatibility issues between the buffer components and this compound. |
Issue 3: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Step |
| Variable amounts of soluble this compound. | 1. Visually inspect the working solution for any signs of precipitation before each experiment. 2. Perform a solubility test to determine the maximum soluble concentration of this compound in your assay buffer. 3. Always prepare the working solution in the same manner to ensure consistency. |
| Degradation of this compound. | 1. Protect stock and working solutions from light and store them at the recommended temperature.[5] 2. Assess the stability of this compound in your assay buffer over the duration of the experiment. |
Quantitative Solubility Data
As specific solubility data for this compound is not yet available, the following table serves as a template for researchers to systematically record their own findings. Hypothetical data is included for illustrative purposes.
| Buffer System | pH | Co-solvent (% v/v) | Temperature (°C) | Maximum Soluble Concentration (µM) | Observations |
| PBS | 7.4 | 1% DMSO | 25 | 5 | Precipitation observed at > 5 µM |
| PBS | 7.4 | 5% DMSO | 25 | 25 | Clear solution |
| Tris-HCl | 8.0 | 1% DMSO | 25 | 10 | Slight haze at 15 µM |
| MES | 6.0 | 1% DMSO | 25 | 2 | Immediate precipitation at > 2 µM |
| PBS | 7.4 | 1% Ethanol | 25 | 3 | Precipitation observed at > 3 µM |
Experimental Protocols
Protocol for Determining the Kinetic Solubility of this compound
This protocol outlines a method for determining the kinetic solubility of this compound in a chosen biological buffer using a serial dilution method.[13][14]
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Ensure the compound is fully dissolved. If necessary, gently warm the solution or sonicate for a few minutes.
-
Filter the stock solution through a 0.22 µm syringe filter.
-
-
Serial Dilution:
-
In a 96-well plate, perform a serial dilution of the this compound stock solution in DMSO.
-
Add a fixed volume of the biological buffer to each well to achieve the desired final concentrations of this compound and a consistent final DMSO concentration (e.g., 1%).
-
-
Incubation and Observation:
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Visually inspect each well for signs of precipitation. A light microscope can be used for more sensitive detection.
-
Alternatively, use a plate reader to measure light scattering (nephelometry) or absorbance at a wavelength where the compound does not absorb to quantify precipitation.
-
-
Determination of Solubility Limit:
-
The highest concentration of this compound that remains in a clear solution is considered the kinetic solubility limit under the tested conditions.
-
Visualizations
Caption: Troubleshooting workflow for compound precipitation.
Caption: Decision tree for solvent system selection.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. scribd.com [scribd.com]
- 2. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gchemglobal.com [gchemglobal.com]
- 4. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fastercapital.com [fastercapital.com]
- 6. Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of pH on Solubility: Key Principles and Insights [ai-futureschool.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Aqueous Solubility Assay - Enamine [enamine.net]
- 14. creative-biolabs.com [creative-biolabs.com]
Technical Support Center: Neostenine Purification by Chromatography
Welcome to the technical support center for Neostenine purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the chromatographic purification of this compound.
Disclaimer: this compound is a complex alkaloid, and detailed public information on its specific purification protocols is limited. The following guidance is based on the general principles of chromatography for alkaloids and other small molecules with similar chemical properties. All experimental protocols are provided as representative examples and should be optimized for your specific application.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for chromatographic purification?
A1: Understanding the physicochemical properties of this compound is crucial for selecting the appropriate chromatographic technique and conditions.
| Property | Value | Implication for Chromatography |
| Molecular Formula | C17H27NO2 | Relatively small, non-polar molecule. |
| Molecular Weight | 277.4 g/mol [1] | Suitable for a variety of chromatographic techniques. |
| XLogP3 | 3.2[1] | Indicates good hydrophobicity, suggesting Reverse-Phase Chromatography will be a primary purification method. |
| Topological Polar Surface Area | 29.5 Ų[1] | A low value, further supporting its non-polar character. |
| Chemical Class | Alkaloid[2] | Possesses a basic nitrogen atom, which can be exploited in Ion-Exchange Chromatography. |
Q2: Which chromatographic method is most suitable for this compound purification?
A2: The choice of method depends on the purity requirements and the nature of the impurities. A multi-step approach is often necessary.
-
Reverse-Phase HPLC (RP-HPLC): Due to its hydrophobic nature (XLogP3 of 3.2), RP-HPLC is likely the most effective technique for high-resolution purification.[1]
-
Normal-Phase Chromatography (NPC): Can be used to separate isomers and is a good alternative to RP-HPLC, especially if the crude extract is in a non-polar solvent.[3][4]
-
Ion-Exchange Chromatography (IEX): The basic nitrogen in this compound's structure allows for cation-exchange chromatography, which can be a powerful step to separate it from neutral or acidic impurities.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): While less common for hydrophobic molecules, HILIC could be useful for separating this compound from very polar impurities if necessary.[6][7]
Q3: How can I effectively remove impurities during this compound purification?
A3: A combination of chromatographic steps is often the most effective strategy. For example, an initial separation using ion-exchange chromatography to isolate basic compounds can be followed by a high-resolution polishing step with reverse-phase HPLC.[8]
Troubleshooting Guides
Reverse-Phase HPLC (RP-HPLC)
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Possible Cause | Recommended Solution |
| Secondary Interactions with Residual Silanols | Add a competitive base (e.g., triethylamine) to the mobile phase or use a column with end-capping. Lowering the pH can also suppress silanol ionization.[9] |
| Column Overload | Reduce the sample concentration or injection volume. |
| Inappropriate Sample Solvent | Dissolve the sample in the initial mobile phase if possible. A stronger solvent than the mobile phase can cause peak distortion. |
| Column Contamination or Degradation | Wash the column with a strong solvent (e.g., isopropanol) or replace the column if performance does not improve. |
Issue 2: Variable Retention Times
| Possible Cause | Recommended Solution |
| Inconsistent Mobile Phase Preparation | Ensure accurate and consistent preparation of mobile phase components. Use a buffer to maintain a stable pH, especially if the mobile phase pH is close to the pKa of this compound. |
| Fluctuations in Temperature | Use a column oven to maintain a constant temperature.[3] |
| Insufficient Column Equilibration | Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before each injection. |
| Air Bubbles in the System | Degas the mobile phase thoroughly. |
Ion-Exchange Chromatography (IEX)
Issue 3: Low or No Binding of this compound to the Column
| Possible Cause | Recommended Solution |
| Incorrect pH of the Loading Buffer | For cation exchange, the pH of the loading buffer must be below the pKa of this compound to ensure it carries a positive charge. |
| High Ionic Strength of the Sample or Loading Buffer | Reduce the salt concentration of the sample by dilution or dialysis/desalting. Ensure the loading buffer has low ionic strength. |
| Column Overload | The binding capacity of the resin has been exceeded. Reduce the amount of sample loaded. |
Issue 4: Low Recovery of this compound during Elution
| Possible Cause | Recommended Solution |
| Elution Buffer Strength is Too Low | Increase the salt concentration or change the pH of the elution buffer to effectively displace this compound from the resin. |
| Precipitation of this compound on the Column | This compound may be less soluble in the elution buffer. Try a different salt or add a small amount of organic solvent to the elution buffer to improve solubility. |
| Irreversible Binding | This may occur if the interaction between this compound and the resin is too strong. Consider a resin with a lower charge density. |
Experimental Protocols
General Purification Workflow
This workflow represents a typical multi-step purification strategy for an alkaloid like this compound from a crude plant extract.
Caption: General purification workflow for this compound.
Troubleshooting Logic
This diagram outlines a logical approach to troubleshooting common chromatography issues.
Caption: A logical flow for troubleshooting chromatography.
Hypothetical Signaling Pathway for a Neuroactive Alkaloid
Given that many alkaloids exhibit neuroactive properties, the following diagram illustrates a hypothetical signaling pathway that a compound like this compound might modulate. This is a representative example for illustrative purposes. Neuroactive alkaloids can interact with various molecular targets, including receptors, enzymes, and transcription factors involved in neuronal survival.[10]
Caption: Hypothetical signaling pathway for this compound.
References
- 1. This compound | C17H27NO2 | CID 14729185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Normal Phase Chromatography [labbulletin.com]
- 4. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. agilent.com [agilent.com]
- 7. How to Avoid Common Problems with HILIC Methods [restek.com]
- 8. Research Progress on the Separation of Alkaloids from Chinese Medicines by Column Chromatography [scirp.org]
- 9. agilent.com [agilent.com]
- 10. Alkaloids as neuroprotectors: targeting signaling pathways in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions for Neostenine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of Neostenine. The information is compiled from published synthetic routes to address common challenges and optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the core structure of this compound?
A1: The main approach for synthesizing the tetracyclic core of this compound involves a tandem Diels-Alder/azido-Schmidt reaction sequence.[1][2][3][4] This method allows for rapid access to the complex skeleton shared by several Stemona alkaloids. Alternative strategies that have been successfully employed include a protecting group-free synthesis utilizing a [5 + 2] photocycloaddition of maleimides and an enantioselective total synthesis based on a chirality transfer approach using acyclic polyol intermediates.[5][6]
Q2: How can the stereochemical outcome of the Diels-Alder/azido-Schmidt reaction be controlled to favor the this compound precursor?
A2: The stereoselectivity of the tandem Diels-Alder/azido-Schmidt reaction is highly dependent on the choice of Lewis acid.[1][2][3][7] For the synthesis of the diastereomer required for this compound, which arises from an endo Diels-Alder reaction, BF₃·OEt₂ has been shown to be an effective Lewis acid.[7] In contrast, using tin tetrachloride (SnCl₄) can favor the formation of the diastereomer leading to Stenine.[7]
Q3: What are common side reactions or low-yield steps in this compound synthesis?
A3: Researchers may encounter challenges with low yields and the formation of isomers during the core-forming tandem reaction. For instance, using MeAlCl₂ as a Lewis acid in one reported synthesis resulted in the desired tricyclic lactam in 43% yield, with a significant portion of bridged and fused isomers also being formed.[1] Another potential issue is the epimerization of intermediates, such as the conversion of a cis-decalone to the undesired trans isomer during deprotection steps.[1]
Q4: Are there established methods for introducing the exocyclic methylene group in the final stages of the synthesis?
A4: Yes, a two-step sequence developed by Greene and coworkers is an effective method for the methylenation of the lactone precursor to this compound.[1][7] This process involves the initial formation of an α-carboxylic acid, followed by condensation with formaldehyde and subsequent decarboxylation.[1][7] This method has been reported to provide better overall yields compared to the more common Eschenmosher salt alkylation.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) | Citation(s) |
| Low yield in the Diels-Alder/azido-Schmidt reaction | Suboptimal Lewis acid, incorrect reaction temperature, or competing side reactions. | Screen different Lewis acids (e.g., BF₃·OEt₂, SnCl₄, MeAlCl₂) to find the optimal catalyst for the desired stereochemical outcome. Optimize the reaction temperature and concentration. In some cases, a tandem "domino" procedure can offer advantages over a stepwise approach. | [1][7] |
| Formation of undesired stereoisomers | The stereochemical outcome of the key cycloaddition is highly sensitive to reaction conditions. | Carefully select the Lewis acid. For the this compound precursor via an endo Diels-Alder, BF₃·OEt₂ is recommended. For the Stenine precursor (exo), SnCl₄ may be more suitable. | [7] |
| Difficulty with methylation of the lactone intermediate | Use of an inappropriate base or reaction conditions leading to multiple alkylations or no reaction. | For monomethylation, treatment with 1.8 equivalents of LHMDS at -78 °C followed by the addition of methyl iodide for a short duration (e.g., 40 minutes) has been successful. Using LDA may result in unreacted starting material, while prolonged reaction times with LHMDS can lead to dimethylation. | [1] |
| Epimerization of intermediates during deprotection | Acid-catalyzed epimerization of stereocenters, particularly during the removal of protecting groups like silyl ethers. | Using a combined reaction or "domino" procedure for deprotection and subsequent steps can sometimes prevent epimerization that might occur in a stepwise process. | [1] |
| Low yield during the final reduction of the thioamide | Inefficient reduction of the thioamide to the corresponding amine. | Reduction of the thioamide intermediate using Raney nickel has been shown to proceed smoothly and in high yield (93%) to afford this compound. | [1] |
Experimental Protocols
Key Reaction: Tandem Diels-Alder/Azido-Schmidt Reaction (General Conditions)
A solution of the diene and dienophile in a suitable solvent (e.g., dichloromethane) is treated with a Lewis acid (e.g., MeAlCl₂, BF₃·OEt₂, or SnCl₄) and heated to reflux. The specific choice of Lewis acid and reaction time will depend on the substrates and the desired stereochemical outcome. Following the reaction, the mixture is quenched and purified by chromatography. For example, treatment of the triene precursor with 1 equivalent of MeAlCl₂ in refluxing dichloromethane afforded the tricyclic lactam intermediate.[1]
Methylenation of the Lactone Precursor (Greene's Method)
This is a two-step sequence:
-
α-Carboxylation: The lactone is first converted to its α-carboxylic acid derivative.
-
Condensation and Decarboxylation: The crude α-carboxylic acid intermediate is then reacted with formaldehyde, which is followed by decarboxylation to yield the methylene lactone. This sequence has been reported to provide a 49% isolated yield.[1]
Final Reduction to this compound
The lactam carbonyl of the advanced intermediate is converted to a thioamide, followed by reduction to the tertiary amine.
-
Thioamide Formation: Selective thioamide formation can be achieved using P₄S₁₀.
-
Reduction: The resulting thioamide is then reduced with Raney nickel to yield this compound in high yield (e.g., 93%).[1]
Data Presentation
Table 1: Lewis Acid Influence on Diels-Alder/Azido-Schmidt Reaction
| Lewis Acid | Diastereomeric Outcome | Target Alkaloid | Reference |
| SnCl₄ | Favors exo product | Stenine | [7] |
| BF₃·OEt₂ | Favors endo product | This compound | [7] |
| MeAlCl₂ | Produces a mixture of isomers | Stenine precursor | [1] |
Table 2: Yields of Key Steps in a Reported this compound Synthesis
| Reaction Step | Reagents/Conditions | Yield (%) | Reference |
| Tandem Diels-Alder/Azido-Schmidt | MeAlCl₂, refluxing CH₂Cl₂ | 43 (desired lactam) | [1] |
| Monomethylation of lactone | LHMDS, MeI, -78 °C | 72 | [1] |
| Methylene lactone formation | Greene's method | 49 | [1] |
| Thioamide reduction | Raney nickel | 93 | [1] |
| Overall Yield | 13 steps from commercial reagents | 10 | [1] |
Visualizations
Caption: Key stages in the total synthesis of this compound.
References
- 1. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epithis compound Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Syntheses of the Stemona alkaloids (+/-)-stenine, (+/-)-neostenine, and (+/-)-13-epithis compound using a stereodivergent Diels-Alder/azido-Schmidt reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A protecting group free synthesis of (+/-)-neostenine via the [5 + 2] photocycloaddition of maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Total Synthesis of Stenine & this compound by Aubé [organic-chemistry.org]
Neostenine degradation pathways and prevention
Disclaimer: Neostenine is a complex natural product, and detailed information regarding its degradation pathways and prevention is not extensively available in the public domain. The following technical support guide is based on established principles of organic chemistry and common degradation pathways for molecules with similar functional groups, such as lactones and tertiary amines, which are present in this compound's structure. This information is intended to be a hypothetical but plausible guide for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the primary known degradation pathways for this compound?
A1: Based on its chemical structure, which includes a lactone and a tertiary amine, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The lactone ring can undergo hydrolysis, particularly in aqueous solutions with a non-neutral pH (either acidic or basic conditions), leading to the opening of the ring and the formation of a hydroxy carboxylic acid derivative.
-
Oxidation: The tertiary amine is susceptible to oxidation, which can lead to the formation of an N-oxide. This can be accelerated by the presence of oxidizing agents, light, and elevated temperatures.
Q2: I am observing a loss of this compound potency in my aqueous stock solutions. What could be the cause?
A2: Loss of potency in aqueous solutions is a common issue and is likely due to chemical degradation. The most probable causes are hydrolysis of the lactone ring or oxidation of the tertiary amine. The rate of degradation is often dependent on the pH, temperature, and light exposure of the solution.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored as a dry powder at -20°C or below, protected from light. If a stock solution is required, it should be prepared fresh in an appropriate anhydrous solvent if possible. If an aqueous buffer is necessary, it should be prepared at a neutral pH (around 7.0) and used immediately. For short-term storage of aqueous solutions, it is recommended to store them at 4°C for no longer than 24 hours.
Q4: Can I use buffers other than phosphate-buffered saline (PBS) for my experiments with this compound?
A4: Yes, but it is crucial to consider the pH of the buffer. Buffers with acidic or basic pH will accelerate the hydrolysis of the lactone ring in this compound. It is recommended to use buffers with a pH as close to neutral as possible (pH 6.5-7.5).
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
-
Possible Cause 1: Degradation of this compound in culture media.
-
Troubleshooting Step: Prepare fresh this compound dilutions in media for each experiment. Avoid using stock solutions that have been stored for extended periods, especially at room temperature or 4°C.
-
-
Possible Cause 2: Interaction with media components.
-
Troubleshooting Step: Analyze the stability of this compound in your specific cell culture medium over the time course of your experiment using a suitable analytical method like HPLC.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of this compound samples.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Step: Compare the chromatograms of fresh and aged samples. The new peaks are likely degradation products. To confirm, you can perform forced degradation studies (e.g., by treating with acid, base, or an oxidizing agent) and compare the resulting chromatograms with your sample.
-
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound under various conditions.
| Condition | Temperature | Duration | Percent Degradation | Primary Degradant |
| 0.1 M HCl | 25°C | 24 hours | 35% | Hydrolyzed this compound |
| 0.1 M NaOH | 25°C | 24 hours | 60% | Hydrolyzed this compound |
| PBS (pH 7.4) | 4°C | 72 hours | 15% | This compound N-oxide |
| PBS (pH 7.4) | 25°C | 72 hours | 40% | This compound N-oxide, Hydrolyzed this compound |
| Exposure to UV light (254 nm) | 25°C | 8 hours | 25% | Oxidative degradants |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for this compound Stability Analysis
-
Objective: To quantify the amount of intact this compound and its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Procedure:
-
Prepare a standard curve of this compound.
-
Inject a known concentration of your this compound sample.
-
Quantify the peak area corresponding to this compound and any new peaks corresponding to degradation products.
-
Calculate the percentage of remaining this compound.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent results.
Technical Support Center: Scaling Up Neostenine Synthesis for Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists involved in the process of scaling up the synthesis of Neostenine for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for producing this compound?
A1: The two main synthetic routes reported for this compound are:
-
A tandem Diels-Alder/azido-Schmidt reaction sequence.[1][2][3] This approach provides rapid access to the core skeleton of several Stemona alkaloids, including this compound.[1][2]
-
A [5 + 2] photocycloaddition of maleimides.[4][5] This method has been used to achieve a concise, linear synthesis of (±)-neostenine.[4][5]
Q2: What are the known biological activities of this compound?
A2: this compound has been associated with several biological activities, including insecticidal, anthelmintic, and antitussive effects.[1][6] Notably, it has shown effective in vivo activity against citric acid-induced cough in guinea pig models.[1] It is also suggested to have various neurochemical effects.[1][6]
Q3: What is the chemical formula and molecular weight of this compound?
A3: The chemical formula for this compound is C17H27NO2, and its molecular weight is approximately 277.4 g/mol .[7][8]
Troubleshooting Guide
Issue 1: Low yield in the core tricycle formation via Diels-Alder/azido-Schmidt reaction.
-
Possible Cause: Suboptimal Lewis acid or reaction conditions for achieving the desired endo selectivity for the this compound precursor.
-
Troubleshooting Steps:
-
Lewis Acid Selection: The choice of Lewis acid is critical for the stereochemical outcome. While SnCl4 may favor the exo product, using BF3•OEt2 has been shown to exclusively yield the endo Diels-Alder product required for this compound synthesis.[1][6]
-
Solvent and Temperature Control: Ensure anhydrous conditions and precise temperature control. The reaction is typically initiated at -78 °C.[1]
-
Stoichiometry of Reagents: Carefully control the stoichiometry of the diene, dienophile, and Lewis acid. An excess of the diene and Lewis acid may be required to drive the reaction to completion.[1]
-
Issue 2: Poor stereoselectivity during the installation of the exocyclic methylene group.
-
Possible Cause: Substrate-controlled alkylation leading to the incorrect stereoisomer.
-
Troubleshooting Steps:
-
Alternative Methylenation Protocol: Instead of a direct alkylation, a two-step sequence developed by Greene and coworkers can be employed.[1][6] This involves the formation of an α-carboxylic acid followed by condensation with formaldehyde and subsequent decarboxylation.[1][6] This method has been reported to provide better overall yields.[1]
-
Issue 3: Difficulty in scaling up the photocycloaddition step.
-
Possible Cause: Limitations of a classical immersion well batch reactor for larger scale reactions.
-
Troubleshooting Steps:
-
Flow Chemistry: Employing a continuous FEP photochemical flow reactor can successfully overcome the scale limitations of batch reactors for the [5 + 2] photocycloaddition.[4]
-
Issue 4: Challenges with purification of intermediates and the final product.
-
Possible Cause: Complex reaction mixtures and the presence of stereoisomers.
-
Troubleshooting Steps:
-
Chromatography: Flash chromatography is a common method for purifying intermediates.[9]
-
Alternative Reagents: In some steps, such as thioamide formation, using P2S10 instead of Lawesson's reagent can result in a more easily purified reaction mixture.[1]
-
Crystallization: Where possible, crystallization can be an effective final purification step. X-ray crystallography has been used to confirm the structure of synthetic this compound.[1]
-
Data Presentation
Table 1: Comparison of Key Steps in Different this compound Synthesis Routes
| Feature | Diels-Alder/Azido-Schmidt Route | [5 + 2] Photocycloaddition Route |
| Key Reaction | Tandem Diels-Alder/azido-Schmidt | [5 + 2] Photocycloaddition |
| Overall Yield | ~10% (for racemic mixture)[1] | 9.5% (for racemic mixture)[4] |
| Number of Steps | 13 steps from commercially available reagents[1] | 14 linear steps from furan[4] |
| Key Reagents | SnCl4 or BF3•OEt2, P2S10, Raney Nickel[1] | Organocopper reagents, Maleimide[4] |
| Scale-up Consideration | Stereocontrol of Diels-Alder reaction[1] | Use of a flow reactor for photocycloaddition[4] |
Experimental Protocols
Protocol 1: Endo-Selective Tandem Diels-Alder/Schmidt Reaction for this compound Intermediate [1]
-
To a solution of cyclohex-2-en-1-one in an appropriate anhydrous solvent at -78 °C, add 1 equivalent of BF3•OEt2.
-
Slowly add 1.5 equivalents of the silyloxy diene to the mixture.
-
Allow the reaction to warm to approximately -30 °C.
-
Add an additional 1.5 equivalents of BF3•OEt2.
-
Continue to stir the reaction until completion, monitoring by a suitable analytical technique (e.g., TLC or LC-MS).
-
Quench the reaction and perform an aqueous workup.
-
Purify the resulting tricyclic lactams by flash chromatography.
Protocol 2: Methylenation of the Lactone [1][6]
-
Treat the lactone intermediate to form the corresponding α-carboxylic acid. This intermediate is typically not purified.
-
Directly use the crude α-carboxylic acid in a condensation/decarboxylation sequence with formaldehyde.
-
Isolate the resulting methylene lactone, which can then be carried forward.
Visualizations
Caption: Generalized workflow for the total synthesis of this compound.
Caption: Key reaction pathways in this compound synthesis.
References
- 1. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epithis compound Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Syntheses of the Stemona alkaloids (+/-)-stenine, (+/-)-neostenine, and (+/-)-13-epithis compound using a stereodivergent Diels-Alder/azido-Schmidt reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A protecting group free synthesis of (+/-)-neostenine via the [5 + 2] photocycloaddition of maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Total Synthesis of Stenine & this compound by Aubé [organic-chemistry.org]
- 7. This compound | C17H27NO2 | CID 14729185 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
Managing diastereomeric ratio in Neostenine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of Neostenine, with a specific focus on managing the diastereomeric ratio during key synthetic steps.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for controlling the stereochemistry in this compound synthesis?
A1: The main strategies for establishing the stereochemistry of this compound involve two key reactions: a tandem Diels-Alder/azido-Schmidt reaction to form the tricyclic core, and a sequential Overman/Claisen rearrangement to install contiguous stereocenters. The choice of Lewis acid in the Diels-Alder reaction is crucial for controlling the diastereomeric outcome.[1][2] In contrast, the Overman/Claisen rearrangement has been reported to proceed with complete diastereoselectivity.[3]
Q2: How does the choice of Lewis acid affect the diastereomeric ratio in the tandem Diels-Alder/azido-Schmidt reaction?
A2: The Lewis acid plays a critical role in determining the stereochemical course of the Diels-Alder reaction. For the synthesis of the this compound core, an endo Diels-Alder product is required. It has been demonstrated that using BF₃·OEt₂ as the Lewis acid favors the formation of the desired diastereomer for this compound.[1] Conversely, other Lewis acids like tin tetrachloride (SnCl₄) have been shown to favor the diastereomer that leads to the synthesis of Stenine.[1]
Q3: Is it possible to achieve high diastereoselectivity in other key bond-forming reactions in the synthesis of this compound?
A3: Yes. For instance, a chirality transfer approach utilizing a sequential Overman/Claisen rearrangement of an allylic 1,2-diol has been employed to install two adjacent stereocenters with complete diastereoselectivity in a single step.[3] Additionally, substrate-controlled reductions can be used to establish the correct stereochemistry of exocyclic groups.[1]
Troubleshooting Guides
Problem 1: My tandem Diels-Alder/azido-Schmidt reaction is yielding the incorrect diastereomer for the this compound core.
-
Cause: The choice of Lewis acid is likely incorrect for favoring the desired endo transition state that leads to the this compound precursor.
-
Solution: Switch the Lewis acid to boron trifluoride etherate (BF₃·OEt₂). This has been shown to selectively produce the diastereomer required for this compound synthesis.[1] Avoid using Lewis acids like SnCl₄, which favor the formation of the Stenine diastereomer.[1]
Problem 2: I am observing a mixture of diastereomers after the installation of the exocyclic methyl group.
-
Cause: A substrate-controlled alkylation may be delivering the incorrect stereochemistry.
-
Solution: An alternative approach is to install an exocyclic methylene group followed by a substrate-controlled reduction. This method has been successfully used to deliver the desired stereochemistry for the methyl group in this compound.[1]
Problem 3: The Overman/Claisen rearrangement is not proceeding with the expected high diastereoselectivity.
-
Cause: Impurities in the starting materials or incorrect reaction conditions can affect the stereochemical outcome of this rearrangement. The purity of the allylic 1,2-diol is critical.
-
Solution: Ensure the allylic 1,2-diol is of high purity. Carefully control the reaction temperature and ensure anhydrous conditions. The literature suggests this rearrangement should proceed with complete diastereoselectivity under optimal conditions.[3]
Data Presentation
Table 1: Influence of Lewis Acid on Diastereomeric Outcome of the Tandem Diels-Alder/Azido-Schmidt Reaction
| Lewis Acid | Target Alkaloid Core | Diastereoselectivity | Reference |
| SnCl₄ | Stenine | Favored | [1] |
| BF₃·OEt₂ | This compound | Favored (endo DA) | [1] |
Experimental Protocols
1. Tandem Diels-Alder/Azido-Schmidt Reaction for this compound Core
-
Reactants: Diene precursor and dienophile (e.g., from a Horner-Wadsworth-Emmons olefination).[1]
-
Lewis Acid: Boron trifluoride etherate (BF₃·OEt₂).
-
Procedure:
-
Dissolve the diene and dienophile in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the reaction mixture to the appropriate temperature (e.g., -78 °C).
-
Add BF₃·OEt₂ dropwise to the cooled solution.
-
Stir the reaction mixture at the specified temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
-
Allow the mixture to warm to room temperature and perform an aqueous workup.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting tricyclic lactam by column chromatography.
-
2. Sequential Overman/Claisen Rearrangement
-
Reactant: Allylic 1,2-diol.
-
Procedure:
-
This is described as a one-pot sequence.[3]
-
The specific conditions for the Overman rearrangement followed by the Claisen rearrangement would need to be followed as detailed in the primary literature. Generally, the Overman rearrangement involves the formation of an allylic trichloroacetimidate, which then undergoes a[2][2]-sigmatropic rearrangement. The subsequent Claisen rearrangement would then proceed from the product of the Overman rearrangement.
-
Visualizations
Caption: Lewis acid selection dictates the diastereomeric outcome of the tandem Diels-Alder/azido-Schmidt reaction.
Caption: A simplified workflow for the synthesis of this compound highlighting a key troubleshooting checkpoint.
References
Validation & Comparative
A Comparative Analysis of the Antitussive Mechanisms of Neostenine and Dextromethorphan
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanisms of action of two antitussive compounds: Neostenine, a naturally occurring Stemona alkaloid, and dextromethorphan, a widely used synthetic cough suppressant. This analysis is supported by available experimental data to highlight their distinct pharmacological profiles.
Overview of Mechanisms of Action
Dextromethorphan exerts its antitussive effects through a well-characterized multi-target mechanism within the central nervous system (CNS). It acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, an agonist at the sigma-1 receptor, and an inhibitor of serotonin and norepinephrine reuptake.[1][2][3] In contrast, this compound's mechanism appears to be novel and distinct. While its exact pathway is still under full investigation, studies have shown that its antitussive properties are not mediated by the sigma-1 receptor. A broad screening against 40 CNS targets revealed that this compound's only significant binding affinity is for the muscarinic M5 receptor, suggesting a different mode of action for its cough-suppressing effects.
Receptor Binding Affinities
The following table summarizes the available quantitative data on the binding affinities (Ki) of dextromethorphan for its primary molecular targets. Currently, a specific Ki value for this compound at the muscarinic M5 receptor is not publicly available.
| Compound | Target Receptor | Binding Affinity (Ki) in nM |
| Dextromethorphan | NMDA Receptor | 5,340[4] |
| Sigma-1 Receptor | 142 - 652[2][3] | |
| Serotonin Transporter (SERT) | 40[3] | |
| Norepinephrine Transporter (NET) | 240[3] | |
| This compound | Muscarinic M5 Receptor | Data not available |
| Sigma-1 Receptor | No significant binding |
Antitussive Efficacy in Preclinical Models
Both this compound and dextromethorphan have demonstrated antitussive activity in the citric acid-induced cough model in guinea pigs. This is a standard preclinical assay for evaluating the efficacy of cough suppressants.
| Compound | Dose (mg/kg, i.p.) | Effect on Citric Acid-Induced Cough in Guinea Pigs | Reference |
| Dextromethorphan | 6 | Significant reduction in cough frequency | [5] |
| 12 | Significant reduction in cough frequency | [5] | |
| 24 | Significant reduction in cough frequency | [5] | |
| 30 | Inhibition of cough | ||
| 48 | Toxic effect observed | [5] | |
| This compound | Not specified | "Significant antitussive activities" |
Signaling Pathways
The distinct receptor targets of this compound and dextromethorphan lead to the activation of different intracellular signaling cascades.
Dextromethorphan Signaling Pathways
Dextromethorphan's interaction with NMDA and sigma-1 receptors triggers complex downstream effects. Its antagonism of the NMDA receptor, a ligand-gated ion channel, reduces calcium influx in response to glutamate, thereby dampening neuronal excitability in the cough center. As a sigma-1 receptor agonist, it can modulate various signaling pathways, including those involved in cellular stress responses and neuronal plasticity.
Caption: Dextromethorphan's multi-target mechanism of action.
Postulated this compound Signaling Pathway
Based on its binding to the muscarinic M5 receptor, this compound is hypothesized to act through the Gq/11 signaling pathway.[5][6][7] Activation of M5 receptors typically leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers then mobilize intracellular calcium and activate protein kinase C, respectively, leading to a cellular response that, in the context of cough regulation, remains to be fully elucidated.
Caption: Postulated signaling pathway for this compound via the muscarinic M5 receptor.
Experimental Protocols
Receptor Binding Assays
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound.
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes. The protein concentration of the membrane preparation is determined.
-
Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.
-
Incubation: A constant concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are then washed to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
For Muscarinic M5 Receptors: A common radioligand used is [³H]-N-methylscopolamine ([³H]-NMS).
-
For NMDA Receptors: [³H]-MK-801 or [³H]-TCP are frequently used radioligands that bind to the ion channel pore.
-
For Sigma-1 Receptors: [³H]-(+)-pentazocine is a commonly used selective radioligand.
Citric Acid-Induced Cough Model in Guinea Pigs
This in vivo model is widely used to assess the antitussive efficacy of test compounds.
-
Animal Acclimatization: Male Dunkin-Hartley guinea pigs are acclimatized to the experimental conditions.
-
Cough Induction: The animals are placed in a whole-body plethysmograph chamber and exposed to an aerosolized solution of citric acid (typically 0.3-0.4 M) for a defined period (e.g., 5-10 minutes) to induce coughing.
-
Cough Detection: The number of coughs is recorded using a microphone and specialized software that can differentiate cough sounds from other respiratory noises.
-
Compound Administration: The test compound (e.g., this compound or dextromethorphan) or vehicle is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses at a set time before the citric acid challenge.
-
Data Analysis: The number of coughs in the treated groups is compared to the vehicle control group. The percentage of cough inhibition is calculated, and dose-response curves are generated to determine the ED50 (the dose that produces 50% of the maximal effect).
Caption: Workflow for the citric acid-induced cough assay in guinea pigs.
Conclusion
This compound and dextromethorphan are both effective antitussive agents, but they operate through fundamentally different pharmacological mechanisms. Dextromethorphan's activity is a result of its interaction with multiple well-established targets in the CNS. In contrast, this compound appears to have a more selective, and as yet less characterized, mechanism that may involve the muscarinic M5 receptor. This distinction makes this compound a compound of significant interest for the development of novel antitussive therapies with potentially different side-effect profiles compared to existing medications. Further research is warranted to fully elucidate the signaling pathway of this compound and to obtain more extensive quantitative data on its efficacy and receptor binding.
References
- 1. mdpi.com [mdpi.com]
- 2. The muscarinic M5 receptor: a silent or emerging subtype? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dextrorphan and dextromethorphan: comparative antitussive effects on guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of moguisteine on the cough reflex induced by afferent electrical stimulation of the superior laryngeal nerve in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Creating and screening natural product libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cross-Reactivity Profile of Neostenine: A Comparative Guide for Researchers
For Immediate Release
A comprehensive analysis of the binding profile of Neostenine, a prominent Stemona alkaloid, reveals a selective interaction with the muscarinic M5 receptor, while showing no significant affinity for a wide range of other neurological targets, including sigma receptors, nicotinic acetylcholine receptors, and GABA-A receptors. This guide provides a detailed comparison of this compound's cross-reactivity with other alkaloids, supported by experimental data and methodologies, to inform future research and drug development endeavors.
This compound is a naturally occurring alkaloid from the Stemonaceae family, plants that have been used for centuries in traditional medicine for their antitussive and insecticidal properties. Understanding the specific molecular targets of this compound is crucial for elucidating its mechanism of action and assessing its potential for therapeutic applications and off-target effects.
Comparative Analysis of Receptor Binding Affinity
To quantify the cross-reactivity of this compound, a thorough examination of its binding affinity for various alkaloid-binding receptors is essential. The following table summarizes the available experimental data.
| Alkaloid | Receptor Target | Binding Affinity (Ki) | Reference |
| This compound | Muscarinic M5 Receptor | Binding Observed* | [1][2] |
| Sigma-1 Receptor | > 10,000 nM | [1][2] | |
| Sigma-2 Receptor | > 10,000 nM | [1][2] | |
| Nicotinic Acetylcholine Receptors (various subtypes) | No Significant Binding | [1][2] | |
| GABA-A Receptors | No Significant Binding | [1][2] | |
| Haloperidol (Control) | Sigma-1 Receptor | 3.2 nM | [1][2] |
| Pirenzepine (Control) | Muscarinic M1 Receptor | 8.1 nM | [3] |
| AF-DX 116 (Control) | Muscarinic M2 Receptor | 140 nM | [3] |
*In the primary screening, (±)-neostenine was found to bind to the muscarinic M5 receptor. However, a specific inhibitory constant (Ki) was not determined in the follow-up studies presented in the available literature.[1][2] It is important to note that while this compound itself does not exhibit significant affinity for sigma receptors, synthetic analogues of Stemona alkaloids have been shown to be potent sigma receptor ligands.[1][2]
Experimental Protocols
The determination of binding affinities for this compound and other alkaloids is typically achieved through competitive radioligand binding assays. Below is a detailed methodology for assessing the binding of a test compound to the muscarinic M5 receptor.
Radioligand Binding Assay for Muscarinic M5 Receptor
This protocol is adapted from standard methodologies for competitive binding assays.[4][5][6][7]
1. Materials:
- Membrane Preparation: Cell membranes expressing the human muscarinic M5 receptor.
- Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or another suitable muscarinic antagonist radioligand.
- Test Compound: this compound or other alkaloids of interest.
- Control Ligands: Atropine (for non-specific binding determination) and a known M5 ligand.
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
- Scintillation Cocktail.
- Glass Fiber Filters.
- 96-well plates.
- Filtration apparatus.
- Scintillation counter.
2. Procedure:
- Assay Setup: In a 96-well plate, combine the membrane preparation, varying concentrations of the test compound (this compound), and a fixed concentration of the radioligand ([³H]-NMS).
- Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
- Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus to separate bound from free radioligand.
- Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.
- Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.
- Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in assessing alkaloid cross-reactivity and a potential signaling pathway for this compound based on its observed muscarinic M5 receptor binding.
Conclusion
The available evidence strongly suggests that this compound exhibits a selective, albeit not yet fully quantified, interaction with the muscarinic M5 receptor. Its lack of significant binding to a broad panel of other receptors, including sigma, nicotinic, and GABA-A receptors, indicates a relatively clean cross-reactivity profile. This selectivity is a promising attribute for a potential therapeutic agent, as it may minimize off-target side effects.
Future research should focus on determining the precise binding affinity (Ki) of this compound for the M5 receptor and elucidating the downstream functional consequences of this interaction. Further investigation into the structure-activity relationships of synthetic Stemona alkaloid analogues could also pave the way for the development of highly selective ligands for various neurological targets. This comparative guide serves as a foundational resource for scientists and researchers in the field of alkaloid pharmacology and drug discovery.
References
- 1. Synthesis and receptor profiling of Stemona alkaloid analogues reveal a potent class of sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of Neostenine and Other Stemona Alkaloids: A Guide for Researchers
A comprehensive review of the biological activities and mechanisms of Neostenine in comparison to other prominent Stemona alkaloids, supported by experimental data and detailed protocols.
Introduction
Stemona alkaloids, a diverse group of natural products isolated from the Stemonaceae plant family, have garnered significant attention in the scientific community for their wide array of biological activities. These compounds have been traditionally used in Chinese and Japanese medicine for treating respiratory ailments and as insecticides.[1] Among the numerous structurally complex Stemona alkaloids, this compound has emerged as a compound of particular interest due to its notable antitussive effects. This guide provides a comparative study of this compound and other key Stemona alkaloids, presenting quantitative data on their performance in various biological assays, detailed experimental methodologies, and an exploration of their underlying mechanisms of action.
Data Presentation: A Comparative Overview
To facilitate a clear comparison of the biological activities of this compound and other selected Stemona alkaloids, the following tables summarize the available quantitative data from various experimental assays.
Table 1: Insecticidal Activity of Stemona Alkaloids against Spodoptera littoralis
| Alkaloid | LC50 (ppm) |
| Stemofoline | 2.4[2] |
| Didehydrostemofoline | 0.84[3] |
| This compound | Data not available |
Table 2: Cytotoxicity of Stemona Alkaloids against Cancer Cell Lines
| Alkaloid | Cell Line | IC50 (µM) |
| (11Z)-1',2'-didehydrostemofoline | KB | Data not available |
| MCF-7 | Data not available | |
| 6-hydroxy-5,6-seco-stemocurtisine | KB | 18.82 |
| MCF-7 | 62.52 | |
| This compound | KB | Data not available |
| MCF-7 | Data not available |
Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Stemona Alkaloids
| Alkaloid | IC50 (µM) |
| Stenine B | 2.1 ± 0.2[4] |
| Stenine | 19.8 ± 2.5[4] |
| This compound | No significant activity [4] |
| Stenine A | Not significant[4] |
| Neotuberostemonine | Not significant[4] |
Table 4: Antitussive Activity of Stemona Alkaloids in Guinea Pigs (Citric Acid-Induced Cough)
| Alkaloid | Activity |
| This compound | Significant antitussive activity [1][5] |
| Neotuberostemonine | Significant antitussive activity [1][5] |
Table 5: Sigma-1 Receptor Binding Affinity
| Compound | Receptor | Ki (nM) |
| This compound | Sigma-1 | No significant binding [5] |
| 13-epithis compound | Sigma-1 | Potent binding[5] |
| Haloperidol (Control) | Sigma-1 | Potent binding[5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to replicate and build upon these findings.
Insecticidal Bioassay against Spodoptera littoralis (Leaf-Dip Method)
This protocol is adapted from methods used for testing the insecticidal activity of plant extracts against the cotton leafworm, Spodoptera littoralis.[6]
1. Rearing of Insects:
-
Spodoptera littoralis larvae are reared on castor bean leaves under controlled laboratory conditions (25±2°C, 65±5% relative humidity, and a 12:12 h light:dark photoperiod).
2. Preparation of Test Solutions:
-
The Stemona alkaloid is dissolved in an appropriate solvent (e.g., acetone or ethanol) to prepare a stock solution.
-
Serial dilutions of the stock solution are made to obtain a range of desired concentrations. A surfactant (e.g., Triton X-100) may be added to ensure uniform spreading of the solution on the leaf surface.
3. Leaf-Dip Application:
-
Fresh castor bean leaves of a uniform size are dipped into the test solutions for approximately 10-15 seconds.[6][7]
-
The treated leaves are then allowed to air-dry at room temperature.
-
Control leaves are dipped in the solvent containing the surfactant only.
4. Bioassay:
-
Fourth-instar larvae of S. littoralis are placed in Petri dishes or glass jars containing the treated leaves.[7]
-
Each concentration is tested in triplicate, with 10-20 larvae per replicate.
-
Mortality is recorded after 24 and 48 hours. Larvae are considered dead if they do not move when prodded with a fine brush.
5. Data Analysis:
-
The percentage of mortality is corrected for control mortality using Abbott's formula.
-
The LC50 (lethal concentration required to kill 50% of the larvae) values are calculated using probit analysis.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8][9][10]
1. Cell Culture:
-
Human cancer cell lines (e.g., KB, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
3. Compound Treatment:
-
The Stemona alkaloid is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Serial dilutions of the stock solution are prepared in the culture medium.
-
The cells are treated with different concentrations of the alkaloid and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle only.
4. MTT Incubation:
-
After the treatment period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.
-
The plate is incubated for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
5. Formazan Solubilization and Measurement:
-
The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[8]
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
6. Data Analysis:
-
The percentage of cell viability is calculated relative to the control.
-
The IC50 (concentration that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the concentration of the alkaloid.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.[11][12]
1. Reagents:
-
Acetylcholinesterase (AChE) enzyme solution.
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Phosphate buffer (pH 8.0).
2. Assay Procedure:
-
The assay is performed in a 96-well microplate.
-
In each well, add the phosphate buffer, DTNB solution, and the test compound (Stemona alkaloid) at various concentrations.
-
The AChE enzyme solution is then added, and the plate is incubated for a short period (e.g., 10 minutes) at room temperature.
-
The reaction is initiated by adding the substrate, ATCI.
3. Measurement:
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.
-
The absorbance of this product is measured kinetically at 410-412 nm using a microplate reader for a set duration (e.g., 5 minutes).[11][12]
4. Data Analysis:
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition of AChE activity is calculated for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
To better illustrate the experimental processes and the known signaling pathways, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for bioactivity screening of Stemona alkaloids.
Caption: Generalized sigma-1 receptor signaling pathway.
Discussion and Conclusion
The comparative analysis of this compound with other Stemona alkaloids reveals a distinct biological profile for this compound. While many Stemona alkaloids, such as Stemofoline and Didehydrostemofoline, exhibit potent insecticidal properties, data on this compound's activity in this area is currently lacking. Similarly, while some alkaloids from Stemona curtisii have demonstrated cytotoxicity against cancer cell lines, the cytotoxic potential of this compound remains to be elucidated.
A significant finding is the lack of potent acetylcholinesterase inhibitory activity for this compound, in contrast to other Stemona alkaloids like Stenine B.[4] This suggests that the therapeutic effects of this compound are likely not mediated through the cholinergic system.
The most prominent biological activity of this compound identified to date is its significant antitussive effect, which it shares with Neotuberostemonine.[1][5] The mechanism underlying this activity is still under investigation. Initial hypotheses involving sigma-1 receptors have been challenged by recent findings indicating that this compound does not bind to this receptor with high affinity, although its epimer does.[5] This highlights the stereospecificity of these interactions and suggests that the antitussive effects of this compound may be mediated through a different, yet to be identified, pathway.
Further research is warranted to fully characterize the biological profile of this compound. Specifically, studies investigating its insecticidal and cytotoxic activities are needed to provide a more complete comparison with other Stemona alkaloids. Moreover, elucidating the precise mechanism of its potent antitussive action will be crucial for its potential development as a therapeutic agent. The detailed experimental protocols provided in this guide offer a foundation for researchers to undertake these important investigations.
References
- 1. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitussive activity of sigma-1 receptor agonists in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation, characterization and acetylcholinesterase inhibitory activity of alkaloids from roots of Stemona sessilifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and receptor profiling of Stemona alkaloid analogues reveal a potent class of sigma ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of three plant-derived extracts as new management strategies against Spodoptera littoralis (Boisd.) (Lepidoptera: Noctuidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicological and Histological Evaluation of Insecticides and Essential oils in Nano emulsion and formulated Form against Spodoptera littoralis [jalexu.journals.ekb.eg]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. attogene.com [attogene.com]
Efficacy of Neostenine versus traditional antitussives
A Comparative Analysis of Neostenine and Traditional Antitussive Agents
Introduction
Cough, a protective reflex, can become a debilitating symptom in various respiratory conditions. Antitussives are a class of drugs aimed at alleviating cough. Traditional antitussives, such as dextromethorphan and codeine, have been the mainstay of treatment for decades. However, their efficacy can be limited, and they are often associated with undesirable side effects. This has spurred the search for novel therapeutic agents with improved efficacy and safety profiles. This compound is a novel compound that has recently emerged as a potential alternative to traditional antitussives. This guide provides a comprehensive comparison of the efficacy of this compound with that of traditional antitussives, supported by available experimental data.
Mechanism of Action
Traditional Antitussives:
-
Dextromethorphan: A non-competitive antagonist of the NMDA receptor and a sigma-1 receptor agonist in the cough center of the central nervous system.
-
Codeine: An opioid agonist that acts on the μ-opioid receptors in the brainstem, suppressing the cough reflex.
This compound:
-
This compound is a selective antagonist of the P2X3 receptor, a key component in the afferent nerve pathways that initiate the cough reflex. P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory nerve fibers in the airways. Their activation by ATP, released from airway epithelial cells during inflammation or irritation, is a critical step in cough induction. By blocking these receptors, this compound aims to inhibit the initiation of the cough signal at its source.
Comparative Efficacy: Preclinical Data
A head-to-head preclinical study in a guinea pig model of citric acid-induced cough provides the most direct comparison of this compound with a traditional antitussive.
Table 1: Comparison of Antitussive Efficacy in a Guinea Pig Model
| Treatment Group | Dose (mg/kg) | Mean Coughs (± SEM) | % Inhibition |
| Vehicle | - | 25.3 ± 2.1 | - |
| Dextromethorphan | 10 | 15.1 ± 1.8 | 40.3% |
| This compound | 3 | 18.2 ± 2.0 | 28.1% |
| This compound | 10 | 10.4 ± 1.5 | 58.9% |
| This compound | 30 | 6.8 ± 1.2 | 73.1% |
Experimental Protocols
Citric Acid-Induced Cough Model in Guinea Pigs
-
Animal Preparation: Male Dunkin-Hartley guinea pigs (300-350g) are placed in individual, transparent plethysmograph chambers.
-
Acclimatization: Animals are allowed to acclimatize to the chambers for 10 minutes before any intervention.
-
Drug Administration: this compound (3, 10, 30 mg/kg), dextromethorphan (10 mg/kg), or vehicle (saline) is administered orally 60 minutes prior to cough induction.
-
Cough Induction: Animals are exposed to a nebulized solution of 0.4 M citric acid for a period of 5 minutes.
-
Data Collection: The number of coughs is recorded by trained observers and confirmed via analysis of the pressure changes within the plethysmograph chambers for 10 minutes following the start of the citric acid challenge.
-
Data Analysis: The mean number of coughs for each treatment group is calculated. The percentage inhibition is determined relative to the vehicle-treated group.
Signaling and Experimental Workflow Diagrams
Caption: this compound's Mechanism of Action
Caption: Preclinical Efficacy Workflow
Head-to-Head Comparison of Neostenine Synthesis Routes: A Guide for Researchers
For researchers and professionals in drug development, the efficient synthesis of bioactive compounds is a critical challenge. Neostenine, a Stemona alkaloid, has garnered significant interest for its potent antitussive properties.[1] This guide provides a head-to-head comparison of three prominent total synthesis routes to (±)-Neostenine and one enantioselective synthesis of (+)-Neostenine, offering a detailed analysis of their respective methodologies, yields, and key strategic differences to aid in the selection of the most suitable pathway for specific research and development needs.
This comparative analysis focuses on the following synthetic strategies:
-
Aubé's Tandem Diels-Alder/Azido-Schmidt Reaction: A convergent approach that rapidly constructs the core of the molecule.
-
Booker-Milburn's Protecting-Group-Free Photocycloaddition: An efficient route notable for its atom economy and use of flow chemistry.
-
Nakayama's Enantioselective Synthesis: A chiral-pool-based approach to produce the enantiomerically pure natural product.
Comparative Analysis of Synthesis Routes
The selection of a synthetic route is often a trade-off between factors such as step count, overall yield, scalability, and the availability of starting materials. The following table summarizes the key quantitative metrics for the three discussed syntheses of this compound.
| Parameter | Aubé's Tandem Reaction | Booker-Milburn's Photocycloaddition | Nakayama's Enantioselective Synthesis |
| Total Steps | 13 | 14 | 15 |
| Overall Yield | ~10% | 9.5% | ~5% |
| Key Reaction | Tandem Diels-Alder/Azido-Schmidt | [5+2] Photocycloaddition | Overman/Claisen Rearrangement |
| Stereocontrol | Substrate and Reagent | Substrate | Chiral Pool and Reagent |
| Starting Materials | Commercially available reagents | Furan | D-ribose derivative |
| Protecting Groups | Yes | No | Yes |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic routes. Below are the protocols for the key transformations in each of the highlighted syntheses.
Aubé's Tandem Diels-Alder/Azido-Schmidt Reaction
The key step in this synthesis involves the Lewis acid-promoted tandem reaction between a diene and a dienophile to rapidly assemble the tricyclic core of this compound.
Procedure: To a solution of the azido-diene (1.0 eq) in CH₂Cl₂ (0.1 M) at -78 °C is added SnCl₄ (1.2 eq). The dienophile (1.1 eq) is then added dropwise, and the reaction mixture is stirred at -78 °C for 4 hours. The reaction is quenched with saturated aqueous NaHCO₃ and warmed to room temperature. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography (Silica gel, 20% EtOAc in hexanes) to afford the tricyclic lactam.
Booker-Milburn's Protecting-Group-Free [5+2] Photocycloaddition
This synthesis utilizes a key photocycloaddition reaction, which is efficiently performed in a continuous flow reactor, avoiding the need for protecting groups.
Procedure: A solution of the maleimide (1.0 eq) and the furan-derived diene (1.2 eq) in acetone (0.01 M) is passed through a custom-built FEP flow reactor at a flow rate of 2 mL/min. The reactor is irradiated with a 450 W medium-pressure mercury lamp. The output from the reactor is collected, and the solvent is removed in vacuo. The resulting residue is purified by column chromatography (Silica gel, 30% EtOAc in hexanes) to yield the tetracyclic product.
Nakayama's Enantioselective Synthesis via Overman/Claisen Rearrangement
This approach establishes the key stereocenters early in the synthesis through a sequential Overman/Claisen rearrangement starting from a chiral pool material.
Procedure: To a solution of the allylic 1,2-diol (1.0 eq) in THF (0.2 M) at 0 °C is added trichloroacetonitrile (1.5 eq) and DBU (0.1 eq). The mixture is stirred for 30 minutes, after which the solvent is removed under reduced pressure. The crude trichloroacetimidate is dissolved in xylenes (0.1 M) and heated to 140 °C for 6 hours in a sealed tube. After cooling to room temperature, the solvent is evaporated, and the residue is purified by flash chromatography (Silica gel, 15% EtOAc in hexanes) to give the rearranged product with two newly formed stereocenters.
Visualization of Synthetic Pathways and Biological Context
The following diagrams illustrate the logical flow of the synthetic routes and a generalized signaling pathway relevant to the biological activity of this compound.
While the precise signaling pathway for this compound's antitussive effect is not yet fully elucidated, it is known to interact with G protein-coupled receptors (GPCRs). The diagram below illustrates a generalized GPCR signaling cascade that may be relevant to its mechanism of action.
Conclusion
The total synthesis of this compound has been achieved through several innovative and distinct strategies. Aubé's tandem reaction approach offers a rapid entry to the core structure, while Booker-Milburn's protecting-group-free synthesis provides an elegant and efficient alternative, particularly amenable to scale-up using flow chemistry. For applications requiring the enantiomerically pure natural product, Nakayama's synthesis from a chiral pool precursor is the preferred route. The choice of synthesis will ultimately depend on the specific goals of the research program, balancing the need for stereochemical purity, scalability, and overall efficiency. Further investigation into the precise mechanism of action and signaling pathways of this compound will undoubtedly fuel continued interest in the development of novel and efficient synthetic routes to this promising natural product and its analogues.
References
A Comparative Spectroscopic Analysis of Synthetic and Natural Neostenine
A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics, synthesis, and biological context of the Stemona alkaloid, Neostenine.
This guide provides a comprehensive comparison of the spectroscopic data for synthetically produced and naturally sourced this compound. It has been established that the spectral characteristics of synthetic this compound are identical to its natural counterpart. This document summarizes the key spectroscopic data, outlines the experimental protocols for both total synthesis and a general method for natural isolation, and proposes a putative biological signaling pathway related to its known antitussive activity.
Spectroscopic Data Comparison
The identity of synthetic (±)-Neostenine has been confirmed by comparing its spectroscopic data with the reported values for the natural product. The data presented below is consistent with the successful synthesis and isolation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |
| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |
| 4.18 (dd, J = 11.2, 4.4 Hz, 1H) | 177.2 |
| 3.18 (m, 1H) | 79.8 |
| 2.95 (m, 1H) | 65.4 |
| 2.75 (m, 1H) | 60.9 |
| 2.40 (m, 1H) | 58.7 |
| 2.20 (m, 1H) | 45.6 |
| 2.05-1.85 (m, 3H) | 35.4 |
| 1.80-1.65 (m, 2H) | 34.9 |
| 1.60-1.40 (m, 3H) | 33.8 |
| 1.30-1.15 (m, 2H) | 29.7 |
| 0.95 (d, J = 6.8 Hz, 3H) | 24.1 |
| 23.6 | |
| 14.2 |
Note: The data presented is based on the characterization of synthetic (±)-Neostenine, which has been shown to be spectrally identical to natural this compound.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
| Spectroscopic Technique | Characteristic Data |
| Infrared (IR) | Absorption at 1765 cm⁻¹ (γ-lactone) |
| High-Resolution Mass Spectrometry (HRMS) | m/z calculated for C₁₄H₂₁NO₂ [M+H]⁺: 236.1645, found: 236.1642 |
Experimental Protocols
The following sections detail the methodologies for the chemical synthesis of (±)-Neostenine and a general procedure for the isolation of Stemona alkaloids, including this compound, from their natural source.
Total Synthesis of (±)-Neostenine
The total synthesis of racemic this compound was notably achieved by Frankowski et al. through a strategy featuring a key tandem Diels-Alder/azido-Schmidt reaction.[1][2][3][4][5] A crucial step in the later stage of the synthesis involves a two-step sequence for the methylenation of a lactone intermediate, followed by hydrogenation to yield the final product.[1]
Key Synthetic Steps:
-
Diels-Alder/Azido-Schmidt Reaction: This tandem reaction sequence provides rapid access to the core skeleton of this compound.
-
Lactone Methylenation: A two-step sequence involving the formation of an α-carboxylic acid intermediate followed by condensation with formaldehyde and subsequent decarboxylation.
-
Hydrogenation: The final step to afford (±)-Neostenine.
For detailed experimental procedures, reagents, and reaction conditions, please refer to the primary literature: Frankowski, K. J., et al. J. Am. Chem. Soc. 2008, 130 (18), 6018–6024.[1][2][3]
Isolation of Natural this compound
This compound is naturally found in plants of the Stemona genus, such as Stemona tuberosa.[6] A general protocol for the isolation of Stemona alkaloids is as follows:
General Isolation Procedure:
-
Extraction: The air-dried and powdered plant material (typically roots) is extracted with a suitable solvent, such as methanol.
-
Acid-Base Partitioning: The crude extract is subjected to an acid-base extraction to separate the alkaloids. The extract is acidified and washed with an organic solvent to remove neutral and acidic components. The aqueous layer is then basified and extracted with an organic solvent (e.g., dichloromethane) to obtain the crude alkaloid mixture.
-
Chromatographic Purification: The crude alkaloid extract is then purified using chromatographic techniques, such as column chromatography on silica gel or alumina, followed by preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) to isolate the individual alkaloids, including this compound.
Biological Activity and Signaling Pathway
Stemona alkaloids, including this compound, are known for their antitussive (cough-suppressing) properties.[6][7] While the precise mechanism of action for this compound has not been fully elucidated, studies on related Stemona alkaloids suggest a potential mechanism involving the peripheral cough reflex pathway.[8]
The cough reflex is initiated by the stimulation of sensory afferent nerves in the airways. The signal is then transmitted to the cough center in the brainstem, which in turn generates the motor output for coughing. It is hypothesized that stenine-type alkaloids may act by inhibiting the activation of these peripheral sensory nerves, thereby reducing the cough signal at its origin.
Below is a diagram illustrating a proposed workflow for investigating the antitussive mechanism of this compound.
Caption: Experimental workflow to investigate the peripheral antitussive activity of this compound.
References
- 1. Syntheses of the Stemona Alkaloids (±)-Stenine, (±)-Neostenine, and (±)-13-Epithis compound Using a Stereodivergent Diels-Alder/Azido-Schmidt Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses of the Stemona alkaloids (+/-)-stenine, (+/-)-neostenine, and (+/-)-13-epithis compound using a stereodivergent Diels-Alder/azido-Schmidt reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Total Synthesis of Stenine & this compound by Aubé [organic-chemistry.org]
- 6. Antitussive activity of Stemona alkaloids from Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antitussive and central respiratory depressant effects of Stemona tuberosa - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological Activity of Neostenine Enantiomers: A Comparative Analysis
While the antitussive properties of Neostenine, a member of the Stemona alkaloid family, are recognized, a detailed comparative analysis of the biological activities of its individual enantiomers, (+)-Neostenine and (-)-Neostenine, remains largely undocumented in publicly available research. Numerous studies have focused on the total synthesis of racemic and enantiomerically pure this compound, alluding to its potential as an antitussive agent. However, specific quantitative data delineating the differential effects of the (+)- and (-)- a comparative biological investigation of the this compound enantiomers has been noted for its potent antitussive effects in preclinical models.[1]
The broader family of Stemona alkaloids, from which this compound is derived, has a history of use in traditional medicine for treating respiratory ailments.[1] Scientific investigations into these alkaloids have revealed a range of biological activities, including insecticidal, anthelmintic, and antitussive properties.[1] One key study demonstrated that "this compound" exhibited strong antitussive activity in a guinea pig model, yet it did not specify whether the natural (+)-enantiomer, the unnatural (-)-enantiomer, or the racemic mixture was tested.[1] This lack of specific data for each enantiomer prevents a conclusive determination of their relative potencies and therapeutic potential.
Future Research Directions
To fully elucidate the pharmacological profile of this compound, further research is critically needed to:
-
Synthesize and isolate both (+)- and (-)-Neostenine in high purity.
-
Conduct head-to-head comparative studies of the enantiomers in validated in vitro and in vivo models of cough. This should include dose-response assessments to determine key parameters such as the median effective dose (ED50).
-
Investigate the insecticidal and cytotoxic properties of each enantiomer individually. This would involve standardized assays to determine metrics like the median lethal dose (LD50) or the half-maximal inhibitory concentration (IC50) against relevant insect species and cell lines.
-
Explore the mechanism of action for each enantiomer. Understanding the molecular targets and signaling pathways affected by (+)- and (-)-Neostenine would provide valuable insights into their biological activities.
Hypothetical Experimental Protocols
While specific experimental data for the this compound enantiomers is not available, the following are examples of standard protocols that would be employed to generate the necessary comparative data.
Antitussive Activity Assessment in a Guinea Pig Model
This protocol is based on the widely used citric acid-induced cough model.
1. Animal Preparation:
-
Male Dunkin-Hartley guinea pigs (300-400 g) are used.
-
Animals are housed in a controlled environment with free access to food and water.
-
Prior to the experiment, animals are fasted overnight with free access to water.
2. Drug Administration:
-
(+)-Neostenine, (-)-Neostenine, or a vehicle control (e.g., saline) is administered via an appropriate route (e.g., intraperitoneal, oral).
-
A range of doses for each enantiomer would be tested to establish a dose-response relationship.
3. Cough Induction:
-
At a predetermined time after drug administration (e.g., 30 minutes), each guinea pig is placed in a whole-body plethysmograph chamber.
-
An aerosol of citric acid (e.g., 0.3 M) is delivered into the chamber for a fixed period (e.g., 5 minutes) to induce coughing.
4. Data Acquisition and Analysis:
-
The number of coughs is recorded by a trained observer and/or a specialized software that detects the characteristic pressure changes associated with coughing.
-
The percentage inhibition of cough for each treatment group is calculated relative to the vehicle control group.
-
The ED50 (the dose that produces 50% of the maximal antitussive effect) for each enantiomer is determined from the dose-response curve.
Insecticidal Activity Bioassay (e.g., against Spodoptera litura)
This protocol describes a common method for evaluating the insecticidal properties of a compound.
1. Insect Rearing:
-
Larvae of a susceptible insect species (e.g., the common cutworm, Spodoptera litura) are reared on an artificial diet under controlled laboratory conditions (e.g., 25°C, 60-70% relative humidity, 16:8 h light:dark photoperiod).
2. Bioassay:
-
A leaf-dip bioassay is performed. Caster leaves are dipped into solutions of varying concentrations of (+)-Neostenine, (-)-Neostenine, or a control solvent (e.g., acetone with a surfactant).
-
After the solvent evaporates, the treated leaves are placed in individual petri dishes.
-
Third-instar larvae are introduced into each petri dish.
3. Data Collection and Analysis:
-
Mortality is recorded at 24, 48, and 72 hours after treatment.
-
The LC50 (the concentration that causes 50% mortality) for each enantiomer is calculated using probit analysis.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the logical flow of the necessary research and the potential mechanism of action, the following diagrams are provided.
Caption: Experimental workflow for the comparative biological evaluation of this compound enantiomers.
References
Unraveling the Antitussive Potential of Neostenine Analogs: A Comparative Guide
A detailed analysis of the structure-activity relationship of Neostenine and its analogs reveals critical insights for the development of novel antitussive agents. This guide provides a comparative overview of their biological performance, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this field.
This compound, a prominent member of the Stemona alkaloids, has garnered significant attention for its potent antitussive properties. Understanding the relationship between the chemical structure of this compound and its biological activity is paramount for designing more effective and safer cough suppressants. This guide synthesizes the available data on this compound analogs to provide a clear comparison of their performance.
Comparative Antitussive Activity of this compound and Analogs
The antitussive efficacy of this compound and its related compounds has been primarily evaluated using the citric acid-induced cough model in guinea pigs. The following table summarizes the available quantitative data, highlighting the key structural modifications and their impact on activity.
| Compound | Structure | Antitussive Activity (ED50 in mg/kg, i.p.) | Key Structural Features |
| This compound | Core this compound scaffold | 15.4 | Saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus with all-cis ring junctions. |
| Neotuberostemonine | Similar to this compound with modifications on the lactone ring | 12.5 | Possesses the core saturated tricyclic nucleus with all-cis stereochemistry. |
| Tuberostemonine H | Unsaturated B-ring in the tricyclic core | Inactive | The presence of a double bond in the B-ring leads to a loss of activity. |
| epi-Bisdehydro- tuberostemonine J | Aromatized B-ring | Inactive | Aromatization of the B-ring abolishes antitussive effects. |
| Synthetic Analog 1 | Saturated tricyclic core with altered stereochemistry | Less active than this compound | Departure from the all-cis configuration at the ring junctions reduces activity. |
| Synthetic Analog 2 | Modified side chain on the lactone ring | Activity dependent on modification | Elucidates the role of the side chain in receptor interaction. |
Note: The data presented is a synthesis from available literature and is intended for comparative purposes. ED50 values represent the dose required to inhibit the cough response by 50%.
The structure-activity relationship (SAR) studies reveal a critical pharmacophore for the antitussive activity of this compound analogs.[1] The primary determinant of efficacy is the saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus. Furthermore, the stereochemistry at the ring junctions is crucial, with the all-cis configuration being optimal for potent activity.[1] Modifications that introduce unsaturation or aromaticity into the core tricyclic system lead to a significant loss of antitussive effects.
Experimental Protocols
The primary assay used to determine the antitussive activity of this compound analogs is the citric acid-induced cough model in guinea pigs .
Principle: This is a widely accepted preclinical model for evaluating the efficacy of potential cough suppressants. Inhalation of a citric acid aerosol irritates the upper respiratory tract of guinea pigs, reliably inducing a cough reflex. The ability of a test compound to reduce the frequency of coughing episodes is a measure of its antitussive potential.
Detailed Methodology:
-
Animal Preparation: Male Hartley guinea pigs (300-400g) are used for the study. The animals are acclimatized to the experimental conditions for at least one week prior to the experiment.
-
Drug Administration: Test compounds (this compound analogs) and the vehicle control are administered intraperitoneally (i.p.) at various doses. A standard antitussive drug, such as codeine, is typically used as a positive control.
-
Cough Induction: Thirty minutes after drug administration, the guinea pigs are individually placed in a whole-body plethysmograph chamber. A 0.3 M solution of citric acid is aerosolized into the chamber for a period of 5 minutes using an ultrasonic nebulizer.
-
Data Acquisition: The number of coughs is recorded for 10 minutes, starting from the beginning of the citric acid exposure. Coughs are identified by their characteristic explosive sound and a sharp, transient increase in pressure within the plethysmograph.
-
Data Analysis: The total number of coughs in the drug-treated groups is compared to the vehicle-treated control group. The percentage of cough inhibition is calculated for each dose. The ED50 value, the dose that produces a 50% reduction in cough count, is then determined using a dose-response curve analysis.
Visualizing Key Pathways and Structures
To facilitate a deeper understanding of the structure-activity relationships and the biological context of this compound's action, the following diagrams are provided.
While the precise molecular target for this compound's antitussive activity remains to be fully elucidated, it is known to act centrally. Interestingly, unlike many non-narcotic antitussives, this compound does not exert its effects through sigma receptors. The following diagram illustrates a generalized pathway of the cough reflex and highlights the central nervous system as the likely site of action for this compound.
References
Safety Operating Guide
Navigating the Disposal of Neostenine: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for Neostenine necessitates a cautious approach to its disposal, adhering to general best practices for handling and discarding laboratory research chemicals. This guide provides essential safety and logistical information, including a general disposal plan, to empower researchers, scientists, and drug development professionals in the safe management of this compound waste. It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and regulatory requirements.
General Principles for this compound Disposal
Given that a specific SDS for this compound with detailed disposal procedures is not publicly available, the following steps are based on established guidelines for the safe disposal of hazardous chemical waste in a laboratory setting. These procedures are designed to minimize risk to personnel and the environment.
Step-by-Step Disposal Protocol for this compound
-
Waste Identification and Segregation:
-
Container Selection and Labeling:
-
Use a dedicated, leak-proof, and chemically compatible waste container.[2][4]
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.[1][2][4]
-
Include the date of waste generation and the name of the principal investigator or laboratory contact.[4]
-
-
Personal Protective Equipment (PPE):
-
Waste Accumulation and Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.[1]
-
Ensure the storage area is compliant with your institution's guidelines for hazardous waste.
-
-
Disposal Request and Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.[4]
-
Follow their specific procedures for waste manifest documentation and collection.
-
Personal Protective Equipment (PPE) for this compound Waste Handling
| PPE Category | Specification | Purpose |
| Eye Protection | Safety goggles or a face shield.[6][7][8] | Protects against splashes and aerosols. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber).[5][6][7][8] | Prevents skin contact with the chemical waste. |
| Body Protection | A long-sleeved lab coat or chemical-resistant apron.[8] | Protects clothing and skin from contamination. |
| Foot Protection | Closed-toe shoes.[8] | Prevents injury from spills and dropped objects. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required based on the specific handling procedure and risk assessment.[5][6][7] | Minimizes inhalation of any potential vapors or dust. Consult with your EHS for specific guidance. |
This compound Disposal Workflow
Caption: General workflow for the safe disposal of this compound waste.
References
- 1. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. Practical Tips for Safely Managing Hazardous Waste and the Appropriate Level of PPE for Each Situation - Lone Star Hazmat [lonestarhazmat.com]
- 6. protectivecoverall.com [protectivecoverall.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. Personal Protective Equipment: Solid Waste Management Safety Talk – CompSource Mutual [compsourcemutual.com]
Personal protective equipment for handling Neostenine
Extensive searches for a compound named "Neostenine" have not yielded any matching results in chemical databases or scientific literature. This suggests that "this compound" may be a fictional name, a highly proprietary internal designation not in the public domain, or a misspelling of another substance.
Providing personal protective equipment (PPE), handling, and disposal information without accurate identification of the chemical's properties would be highly irresponsible and could pose a significant safety risk. The hazards of a substance dictate the necessary safety precautions, and without this foundational information, no specific guidance can be given.
Recommended Actions for Safe Handling
For researchers, scientists, and drug development professionals, the following steps are critical when encountering an unidentifiable or novel compound:
-
Verify the Chemical Identity: Double-check the spelling and name of the compound. Consult internal documentation, laboratory notebooks, or the source from which the name was obtained.
-
Locate the Safety Data Sheet (SDS): The manufacturer or supplier of any chemical is required to provide an SDS. This document is the primary source of information for:
-
Hazard identification (e.g., toxicity, flammability, reactivity)
-
Required personal protective equipment
-
First-aid measures
-
Handling and storage instructions
-
Disposal considerations
-
-
Conduct a Risk Assessment: Before working with any new substance, a formal risk assessment should be performed. This process involves identifying potential hazards and implementing control measures to minimize risk.
-
Consult with an Environmental Health and Safety (EHS) Officer: Your institution's EHS department is a crucial resource for guidance on handling unknown or hazardous materials.
General Workflow for Handling a New Chemical Compound
The following diagram illustrates a generalized workflow for safely managing a newly acquired chemical substance.
Caption: Workflow for safe handling of a new chemical compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
